2-Methoxyestradiol-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI Key |
CQOQDQWUFQDJMK-LXIPPBEMSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C@@H]4O)[13CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 2-Methoxyestradiol in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has demonstrated significant anti-neoplastic properties across a wide range of cancer models.[1] While it is derived from estradiol, its anti-cancer activities are mediated independently of estrogen receptors α and β.[2] The isotopic-labeled variant, 2-Methoxyestradiol-13C6, shares an identical mechanism of action and serves as a valuable tool for metabolic and pharmacokinetic studies. This document provides a detailed technical overview of the core mechanisms through which 2-ME2 exerts its anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cancer cells. The primary mechanisms involve the disruption of microtubule dynamics leading to mitotic arrest, the induction of apoptosis through both intrinsic and extrinsic pathways, and the inhibition of angiogenesis via suppression of Hypoxia-Inducible Factor-1α (HIF-1α).
Core Mechanisms of Action
The anti-cancer efficacy of 2-ME2 stems from a multi-faceted attack on critical cellular processes required for tumor growth and survival.
Disruption of Microtubule Dynamics and Mitotic Arrest
A primary mechanism of 2-ME2 is its interaction with the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.
-
Binding and Suppression: 2-ME2 binds to tubulin at or near the colchicine site, inhibiting its polymerization.[3][4] However, at lower, pharmacologically relevant concentrations (e.g., the IC50 for mitotic arrest), its major effect is not the wholesale depolymerization of microtubules, but rather the suppression of their dynamic instability.[3][5] Specifically, 2-ME2 significantly suppresses the mean microtubule growth rate, duration, and length.[3]
-
G2/M Cell Cycle Arrest: By disrupting the precise dynamics of the mitotic spindle, 2-ME2 prevents proper chromosome alignment at the metaphase plate.[6] This failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a profound arrest of the cell cycle in the G2/M phase.[5][7] This mitotic arrest is a key initiating event that often precedes the induction of apoptosis. In various cancer cell lines, 2-ME2 treatment leads to a significant accumulation of cells in the G2/M phase.[8][9]
Induction of Apoptosis
Following mitotic arrest, 2-ME2 is a potent inducer of programmed cell death (apoptosis) through the coordinated activation of multiple signaling pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is a major contributor to 2-ME2-induced apoptosis. The mechanism involves:
-
JNK Activation: 2-ME2 treatment can induce the activation of c-Jun NH2-terminal kinase (JNK).[10]
-
Bcl-2 Family Modulation: Activated JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10] Simultaneously, 2-ME2 can increase levels of pro-apoptotic proteins such as Bak and cleaved PARP.[9]
-
Caspase Activation: The shift in balance towards pro-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of initiator caspase-9 and executioner caspase-3.[7][10] Increased caspase-9 activity has been observed in hepatocellular carcinoma cells following 2-ME2 treatment.[7]
-
-
Extrinsic (Death Receptor) Pathway: 2-ME2 also utilizes the extrinsic pathway to trigger apoptosis.
-
DR5 Upregulation: Treatment with 2-ME2 results in the up-regulation of Death Receptor 5 (DR5) protein expression.[11]
-
Caspase-8 Activation: This upregulation sensitizes cells to apoptosis, leading to the activation of the initiator caspase-8, which then activates downstream executioner caspases like caspase-3.[11] Kinetic studies have demonstrated a sequential activation of caspase-8, followed by caspase-9 and caspase-3, indicating crosstalk between the extrinsic and intrinsic pathways.[11]
-
Anti-Angiogenesis via HIF-1α Inhibition
A hallmark of 2-ME2 is its ability to inhibit angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[12] This effect is primarily achieved by targeting the master regulator of the hypoxic response, HIF-1α.
-
HIF-1α Suppression: In the hypoxic core of tumors, HIF-1α is stabilized and promotes the transcription of genes essential for survival and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[13] 2-ME2 disrupts this process by blocking the nuclear accumulation and transcriptional activity of HIF-1α.[14][15] This suppression occurs even under hypoxic conditions.[13]
-
Downstream Effects: By inhibiting HIF-1α, 2-ME2 significantly decreases the expression and secretion of VEGF and other HIF-1α target genes.[7][16] This reduction in pro-angiogenic factors inhibits the formation of new tumor vasculature, effectively starving the tumor of essential nutrients and oxygen.[14][17]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key molecular interactions and experimental workflows associated with 2-Methoxyestradiol's mechanism of action.
Caption: Overall mechanism of 2-Methoxyestradiol in cancer cells.
Caption: Inhibition of the HIF-1α anti-angiogenic pathway by 2-ME2.
References
- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-Methoxyestradiol arrests cells in mitosis without depolymerizing tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of 2-methoxyestradiol in the hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 13. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 15. selleckchem.com [selleckchem.com]
- 16. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creativescripts.net [creativescripts.net]
2-Methoxyestradiol: A Technical Guide to its Antimitotic and Antiangiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant attention in oncology research due to its potent antimitotic and antiangiogenic activities. Unlike its parent molecule, 2-ME2 exhibits minimal affinity for estrogen receptors, mediating its anticancer effects through distinct molecular mechanisms.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of 2-ME2, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on various cell lines. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of 2-ME2 as a potential therapeutic agent.
Introduction
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of 17β-estradiol, formed through a two-step process involving hydroxylation by cytochrome P450 enzymes and subsequent methylation by catechol-O-methyltransferase (COMT).[1][2] Despite its structural similarity to estradiol, 2-ME2 possesses weak affinity for estrogen receptors, and its biological activities are largely independent of this pathway.[3][4][5] Preclinical studies have demonstrated its efficacy in a broad range of cancer models, including breast, prostate, pancreatic, and ovarian cancers, as well as multiple myeloma.[1][6][7] Its dual action of inhibiting both tumor cell proliferation and the formation of new blood vessels makes it a compelling candidate for cancer therapy.[6][7][8] However, clinical development has been hampered by its poor bioavailability, leading to the exploration of novel formulations and analogues.[6][9]
Core Mechanisms of Action
2-ME2 exerts its anticancer effects primarily through two well-defined mechanisms: disruption of microtubule dynamics (antimitotic activity) and inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway (antiangiogenic activity).
Antimitotic Activity: Microtubule Destabilization
2-ME2 functions as a microtubule-depolymerizing agent by binding to the colchicine-binding site on β-tubulin.[10][11][12][13][14] This interaction disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division. The suppression of microtubule dynamics, rather than outright depolymerization at lower effective concentrations, is considered the primary mechanism of mitotic arrest.[5][15] This leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis in rapidly dividing cells.[1][16]
The antimitotic signaling cascade initiated by 2-ME2-mediated microtubule disruption involves the activation of the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This prevents the degradation of key mitotic proteins like cyclin B1 and securin, thereby halting the cell cycle at metaphase. Prolonged mitotic arrest activates apoptotic pathways.
References
- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Effects of 2-Methoxyestradiol (Hypoxia-Inducible Factor 1α Inhibitor) and Dasatinib (A Second-Generation Tyrosine Kinase Inhibitor) on Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 2-Methoxyestradiol and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest as a potential therapeutic agent due to its potent anti-cancer and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and exerts its effects through distinct molecular mechanisms. This technical guide provides a comprehensive overview of the pharmacological profile of 2-ME2 and its primary metabolite, 2-methoxyestrone (2-ME1). It details the compound's mechanisms of action, including microtubule disruption and inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways involved in its activity.
Introduction
2-Methoxyestradiol is a naturally occurring metabolite of estradiol, formed through a two-step process involving hydroxylation by cytochrome P450 enzymes to form 2-hydroxyestradiol, followed by methylation by catechol-O-methyltransferase (COMT).[1][2] Initially considered an inactive byproduct of estrogen metabolism, extensive research has revealed its potent biological activities, positioning it as a promising candidate for cancer therapy.[3][4] 2-ME2 has been investigated in clinical trials for various solid tumors, including breast, ovarian, and prostate cancer.[5][6][7][8] However, its clinical development has been hampered by low oral bioavailability and rapid metabolism.[3][6] This guide delves into the core pharmacological aspects of 2-ME2, providing a technical resource for researchers in oncology and drug development.
Mechanism of Action
The anti-tumor effects of 2-ME2 are multi-faceted, targeting both the cancer cells directly and the tumor microenvironment by inhibiting the formation of new blood vessels.
Anti-proliferative and Pro-apoptotic Effects
2-ME2 inhibits the proliferation of a wide array of cancer cell lines by inducing cell cycle arrest, primarily at the G2/M phase, and subsequently triggering apoptosis.[9][10] This is largely attributed to its ability to disrupt microtubule dynamics. By binding to the colchicine-binding site on tubulin, 2-ME2 inhibits microtubule polymerization, leading to a dysfunctional mitotic spindle, mitotic arrest, and ultimately, apoptosis.[11][12]
Apoptosis induction by 2-ME2 involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] Key signaling events include:
-
Activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways: These stress-activated protein kinases are implicated in mediating 2-ME2-induced apoptosis.[9][10][15]
-
Regulation of Bcl-2 family proteins: 2-ME2 can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[16][17][18][19][20][21]
-
Caspase activation: 2-ME2 treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, which are critical for the dismantling of the cell during apoptosis.[10][14]
Anti-angiogenic Effects
A crucial aspect of 2-ME2's pharmacology is its ability to inhibit angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] 2-ME2 exerts its anti-angiogenic effects primarily through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[22][23][24][25][26] HIF-1α is a key transcription factor that is often overexpressed in tumors and controls the expression of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, 2-ME2 effectively downregulates the expression of these pro-angiogenic factors, thereby inhibiting the formation of a functional tumor vasculature.[22]
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 2-Methoxyestradiol in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [11][12] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [11][12] |
| MCF-7 | Breast Carcinoma | 52 | [11][12] |
| PC-3 | Prostate Cancer | ~10-50 | [27] |
| HepG2 | Hepatocellular Carcinoma | ~10-50 | [27] |
| HTB-26 | Breast Cancer | ~10-50 | [27] |
| MDA-MB-468 | Triple Negative Breast Cancer | ~5 | [28] |
| HOP-62 | Non-Small Cell Lung Cancer | 0.70 | [12] |
| HCT-116 | Colon Cancer | 0.47 | [12] |
| SF-539 | Glioblastoma | 0.32 | [12] |
Metabolism and Pharmacokinetics
2-ME2 is an endogenous metabolite of estradiol.[1] The primary metabolic pathway involves the oxidation of the 17-hydroxyl group to form 2-methoxyestrone (2-ME1), a less active metabolite.[6][29] Both 2-ME2 and 2-ME1 can undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate their excretion.[3]
Clinical studies have highlighted the significant challenge of 2-ME2's low oral bioavailability, which is attributed to poor solubility and extensive first-pass metabolism.[3][7] This has led to the development of novel formulations, such as nanocrystal dispersions, to improve its pharmacokinetic profile.[6]
Pharmacokinetic Parameters of 2-ME2 (Oral Administration in Cancer Patients)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 3.9 ng/mL (400 mg dose) - 18.6 ng/mL (1600 mg dose) | [5] |
| Time to Peak (Tmax) | 0.5 - 4 hours | [5] |
| Plasma Half-life (t1/2) | ~1-2 days (highly variable) | [5] |
| Oral Bioavailability | 1-2% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 2-Methoxyestradiol.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 2-ME2 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microtiter plates
-
2-Methoxyestradiol (2-ME2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 2-ME2 in culture medium.
-
Remove the medium from the wells and add 100 µL of the 2-ME2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 2-ME2, e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[30][31]
-
After incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[32]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of 2-ME2.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the anti-angiogenic potential of 2-ME2 by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Reduced growth factor basement membrane matrix (e.g., Matrigel™ or Geltrex™)
-
24-well plates
-
2-Methoxyestradiol (2-ME2)
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of the matrix solution.[33]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[33][34]
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of 2-ME2 or a vehicle control.
-
Seed the HUVECs (1.5-3 x 10^4 cells/well) onto the solidified matrix.[34]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.[34]
-
Examine the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Caspase Activity Assay (Apoptosis Detection)
This colorimetric or fluorometric assay measures the activity of key apoptosis-executing enzymes, the caspases.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
2-Methoxyestradiol (2-ME2)
-
Cell lysis buffer
-
Caspase substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., AMC)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 2-ME2 or a vehicle control for the desired time period.
-
Induce apoptosis according to your experimental protocol.[35]
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for studying 2-Methoxyestradiol.
Caption: Metabolic conversion of Estradiol to 2-Methoxyestradiol and its subsequent metabolites.
Caption: Simplified signaling pathway of 2-Methoxyestradiol-induced intrinsic apoptosis.
Caption: A typical experimental workflow for assessing the in vitro effects of 2-Methoxyestradiol.
Conclusion
2-Methoxyestradiol is a promising endogenous molecule with significant anti-cancer and anti-angiogenic properties. Its unique mechanism of action, centered on microtubule disruption and HIF-1α inhibition, distinguishes it from conventional chemotherapeutic agents and its parent estrogen compounds. While challenges related to its pharmacokinetic profile have hindered its clinical translation, ongoing research into novel formulations and synthetic analogues continues to explore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key pharmacological data and experimental methodologies essential for the continued investigation of 2-Methoxyestradiol and its derivatives in the fight against cancer.
References
- 1. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I safety, pharmacokinetic and pharmacodynamic studies of 2-methoxyestradiol alone or in combination with docetaxel in patients with locally recurrent or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Methoxyestradiol induces endoreduplication through the induction of mitochondrial oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms for 2-methoxyestradiol-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Methoxyestradiol-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Methoxyestradiol induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bcl-2 blocks 2-methoxyestradiol induced leukemia cell apoptosis by a p27Kip1-dependent G1/S cell cycle arrest in conjunction with NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Up-Regulation of Bax/BCL-2 Ratio by 2-Methoxyestradiol Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. p38 Mitogen-activated protein kinases is required for counteraction of 2-methoxyestradiol to estradiol-stimulated cell proliferation and induction of apoptosis in ovarian carcinoma cells via phosphorylation Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bcl-2 blocks 2-methoxyestradiol induced leukemia cell apoptosis by a p27(Kip1)-dependent G1/S cell cycle arrest in conjunction with NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 30. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. MTT assay overview | Abcam [abcam.com]
- 33. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cellbiolabs.com [cellbiolabs.com]
- 35. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Technical Guide to 2-Methoxyestradiol-13C6 as a Tracer in Metabolic Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest for its potent anti-cancer and anti-angiogenic properties.[1][2] Despite its therapeutic promise, clinical advancement has been hampered by poor oral bioavailability and extensive first-pass metabolism, primarily through glucuronidation.[1][3] These challenges necessitate a deeper, quantitative understanding of its metabolic fate. The use of stable isotope-labeled tracers, specifically 2-Methoxyestradiol-13C6 (2-ME2-13C6), offers a powerful and precise methodology to track the absorption, distribution, metabolism, and excretion (ADME) of 2-ME2 in complex biological systems.[4][5]
This technical guide provides a comprehensive framework for designing and implementing metabolic studies using 2-ME2-13C6. It outlines the core principles of stable isotope tracing, details the known metabolic and signaling pathways of 2-ME2, presents standardized experimental protocols for in vitro and in vivo models, and describes the analytical methods required for metabolite quantification. This document serves as a resource for researchers aiming to elucidate the pharmacokinetics of 2-ME2, identify novel metabolites, and ultimately optimize its therapeutic potential.
The Metabolic and Signaling Landscape of 2-Methoxyestradiol
Understanding the known metabolic fate and cellular mechanisms of 2-ME2 is fundamental to designing an effective tracer study. The primary goal of using 2-ME2-13C6 is to quantitatively map these pathways.
Endogenous Formation and Metabolism
2-ME2 is not a primary hormone but a downstream metabolite of estradiol (E2).[1] Its formation begins with the hydroxylation of E2 by cytochrome P450 enzymes (CYP1A1 and 3A4) to form catechol estrogens, primarily 2-hydroxyestradiol.[6] Subsequently, the enzyme Catechol-O-methyltransferase (COMT) methylates the 2-hydroxyl group, yielding 2-ME2.[1][6] The primary route of elimination for 2-ME2 is extensive glucuronidation, which significantly reduces its bioavailability.[1]
References
- 1. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 4. metsol.com [metsol.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyestradiol: A Comprehensive Technical Guide to its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that has garnered significant attention for its potent anti-tumor, anti-angiogenic, and anti-proliferative properties.[1][2] Initially considered an inactive byproduct of estrogen metabolism, extensive research has revealed its distinct biological functions, largely independent of estrogen receptors.[2][3] This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of 2-ME2, offering valuable insights for researchers in oncology, reproductive biology, and drug development.
Natural Occurrence and Physiological Concentrations
2-ME2 is a naturally occurring compound found in various human tissues and biological fluids.[1] Its concentration fluctuates based on physiological conditions such as the menstrual cycle and pregnancy.[4][5]
Quantitative Data on 2-Methoxyestradiol Levels
The following table summarizes the reported physiological concentrations of 2-ME2 in different biological matrices.
| Biological Matrix | Condition | Concentration Range | Units |
| Plasma | Non-pregnant women | 46 - 70 | pg/mL |
| Pregnant women (1st Trimester, pre-eclampsia risk) | 1.9 ± 2 | pg/mL | |
| Pregnant women (1st Trimester, normal) | 61.7 ± 27 | pg/mL | |
| Pregnant women (11th-16th weeks) | 0.21 - 1.67 | ng/mL | |
| Pregnant women (3rd Trimester, pre-eclampsia) | 1818.41 ± 189.25 | pg/mL | |
| Pregnant women (3rd Trimester, normal) | 2906.43 ± 200.69 | pg/mL | |
| Pregnant women (late stage) | 2 - 10 | ng/mL | |
| Follicular Fluid | Human | up to 0.03 | µM |
| Mare | up to 0.82 | µM | |
| Urine | Women (general reference) | 0.012 - 0.039 | ng/mg creatinine |
| Men (general reference) | 0.01 - 0.08 | ng/mg creatinine |
Note: Concentrations can vary significantly between individuals and with the analytical methods used.
Biosynthesis of 2-Methoxyestradiol
The biosynthesis of 2-ME2 is a two-step enzymatic process originating from the primary female sex hormone, 17β-estradiol (E2).
Biosynthesis Pathway Diagram
The initial and rate-limiting step is the hydroxylation of estradiol at the 2-position of the aromatic A-ring, producing 2-hydroxyestradiol (2-OHE2).[1] This reaction is primarily catalyzed by members of the cytochrome P450 family of enzymes, specifically CYP1A1 and CYP1B1.[1] Subsequently, the catechol-O-methyltransferase (COMT) enzyme catalyzes the methylation of the hydroxyl group at the 2-position of 2-OHE2, yielding the final product, 2-methoxyestradiol.[1]
Experimental Protocols
Accurate quantification of 2-ME2 and the assessment of the activity of its biosynthetic enzymes are crucial for research in this field.
Quantification of 2-Methoxyestradiol by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 2-ME2 in biological samples.[6]
Sample Preparation (Plasma):
-
To 0.3 mL of plasma, add an internal standard (e.g., deuterated 2-ME2).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
LC-MS/MS Conditions:
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.25 mL/min.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific ion transitions for 2-ME2 and the internal standard (e.g., m/z 303.1 → 136.8 for 2-ME2).[6]
CYP1A1 Enzyme Activity Assay (EROD Assay)
The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1.[7][8][9][10][11]
Principle: CYP1A1 catalyzes the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin. The rate of resorufin formation is proportional to the CYP1A1 activity.
Protocol Outline:
-
Prepare cell lysates or microsomes from the tissue of interest.
-
In a multi-well plate, add the sample to a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Initiate the reaction by adding 7-ethoxyresorufin (final concentration ~2 µM) and NADPH (final concentration ~1 mM).
-
Incubate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Quantify the activity by comparing the rate of fluorescence increase to a standard curve of resorufin.
Catechol-O-Methyltransferase (COMT) Enzyme Activity Assay
COMT activity can be determined by measuring the rate of methylation of a catechol substrate, such as 2-hydroxyestradiol.[12][13][14]
Protocol Outline (using 2-hydroxyestradiol):
-
Prepare a tissue homogenate or cell lysate.
-
The reaction mixture should contain the sample, a buffer (e.g., phosphate buffer, pH 7.6), MgCl2 (a cofactor), and S-adenosylmethionine (SAM), the methyl donor.
-
Initiate the reaction by adding the substrate, 2-hydroxyestradiol (or a radiolabeled version for higher sensitivity).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding an acid).
-
Extract the product, 2-methoxyestradiol, using an organic solvent.
-
Quantify the amount of 2-methoxyestradiol formed using LC-MS/MS, GC-MS, or by measuring radioactivity if a labeled substrate was used.
Signaling Pathways Modulated by 2-Methoxyestradiol
2-ME2 exerts its biological effects through various signaling pathways, primarily impacting cell proliferation, apoptosis, and angiogenesis.
Apoptosis Induction Pathways
2-ME2 induces apoptosis through both the intrinsic and extrinsic pathways.[3]
In the extrinsic pathway, 2-ME2 upregulates the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8.[15] The intrinsic pathway is activated through the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2, and the stabilization of the pro-apoptotic protein Bax.[16][17] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9. Both pathways converge on the activation of the executioner caspase-3, leading to apoptosis.[3][18][19]
Microtubule Disruption
2-ME2 interferes with microtubule dynamics, a critical process for cell division.
2-ME2 binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[20][21] This interaction suppresses microtubule dynamics, including reducing the growth rate and duration of microtubules, without causing significant depolymerization at physiological concentrations.[22][23][24] The disruption of these dynamic processes leads to mitotic arrest and subsequent apoptosis.
Inhibition of HIF-1α Signaling
2-ME2 is a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α) pathway, a key regulator of angiogenesis.
Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[25][26][27] 2-ME2 has been shown to decrease the expression and nuclear binding activity of HIF-1α.[2][28] This leads to the downregulation of HIF-1α target genes, including VEGF, thereby inhibiting the formation of new blood vessels that are essential for tumor growth.[25][26]
Conclusion
2-Methoxyestradiol is an endogenous metabolite with significant therapeutic potential, stemming from its multifaceted mechanisms of action that are distinct from its parent molecule, estradiol. A thorough understanding of its natural occurrence, biosynthetic pathways, and molecular targets is paramount for the continued development of 2-ME2 and its analogs as novel therapeutic agents. This technical guide provides a consolidated resource of current knowledge to aid researchers and drug development professionals in advancing the study of this promising compound.
References
- 1. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol Plasma Levels Are Associated With Clinical Severity Indices and Biomarkers of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways Involved in 2-Methoxyestradiol Synthesis and Their Role in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]
- 11. seagrant.whoi.edu [seagrant.whoi.edu]
- 12. An assay for human erythrocyte catechol-O-methyltransferase activity using a catechol estrogen as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Bcl-2 blocks 2-methoxyestradiol induced leukemia cell apoptosis by a p27Kip1-dependent G1/S cell cycle arrest in conjunction with NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Methoxyestradiol-induced caspase-3 activation and apoptosis occurs through G(2)/M arrest dependent and independent pathways in gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Methoxymethylestradiol: a new 2-methoxy estrogen analog that exhibits antiproliferative activity and alters tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-methoxyestradiol inhibits hypoxia-inducible factor-1{alpha} and suppresses growth of lesions in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2‐Methoxyestradiol Inhibits the Oxygen‐Sensing Pathway in Keloid Fibroblasts by Targeting HIF‐1α/PHD - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of 2-Methoxyestradiol-13C6.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2-Methoxyestradiol-13C6, a stable isotope-labeled version of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is the 13C-labeled form of 2-Methoxyestradiol. The stable isotope labeling makes it a valuable tool for metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based quantification. The labeling is typically on the D-ring of the steroid nucleus.[1][2]
Chemical Structure:
The IUPAC name for the unlabeled 2-Methoxyestradiol is (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol.[3] The 13C6 labeled version specifically contains six 13C atoms at positions 13, 14, 15, 16, 17, and 18.[1]
| Identifier | 2-Methoxyestradiol | This compound |
| CAS Number | 362-07-2[4] | Not available |
| Molecular Formula | C19H26O3[4] | C13(13C)6H26O3[5] |
| Molecular Weight | 302.41 g/mol [6] | 308.36 g/mol [5] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC(=C(C=C34)OC)O[3] | [13CH3][13C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(OC)=C(O)C=C4CC3[7] |
| InChI | InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1[4] | Not available |
Physicochemical and Biological Properties:
| Property | Value | Source(s) |
| Purity | ≥95% to ≥98% | [4][6] |
| Solubility | DMSO: 10-60 mg/mLEthanol: 1-24.25 mg/mLWater: Insoluble | [4][6][8][9][10] |
| IC50 (MDA-MB-435 breast cancer) | 1.38 µM | [8] |
| IC50 (SK-OV-3 ovarian carcinoma) | 1.79 µM | [8] |
| IC50 (MCF-7 breast cancer) | 6.79 ± 0.71 µM (48h) | [11] |
| IC50 (LTED breast cancer) | 0.93 ± 0.11 µM (48h) | [11] |
| IC50 (HeLa cervical cancer) | 4.53 µM | [12] |
| IC50 (T47D breast cancer) | 16.92 µM | [12] |
| IC50 (Myeloma cell lines) | 20.8 - 34.1 µM | [13] |
Experimental Protocols
Cell Viability and Apoptosis Assay
Objective: To determine the effect of 2-Methoxyestradiol on cell proliferation and to quantify apoptosis.
Methodology:
-
Cell Seeding: Seed cells in 24-well or 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[14]
-
Treatment: Treat cells with varying concentrations of 2-Methoxyestradiol (or this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 96 hours).[14]
-
Cell Proliferation Assessment (MTS Assay):
-
Add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
-
-
Apoptosis Assessment (Histone-Associated DNA Fragment Quantification):
-
Lyse the cells to release cytoplasmic histone-associated DNA fragments.
-
Use a commercially available cell death detection ELISA kit (e.g., from Roche) according to the manufacturer's instructions.[14] This assay quantifies the amount of nucleosomes in the cytoplasm, a hallmark of apoptosis.
-
Measure the absorbance at the appropriate wavelength.
-
Tubulin Polymerization Assay
Objective: To assess the effect of 2-Methoxyestradiol on the in vitro polymerization of tubulin.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[16]
-
Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and a polymerization enhancer like glycerol.[16]
-
Treatment: Add different concentrations of 2-Methoxyestradiol or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.
-
Monitoring Polymerization: Monitor the extent of tubulin polymerization over time using a fluorescent reporter dye (e.g., DAPI) that binds to polymerized microtubules, leading to an increase in fluorescence.[16] Measure the fluorescence intensity at regular intervals using a fluorometer.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass to determine the inhibitory or enhancing effect of the compound.
Western Blot for HIF-1α Expression
Objective: To determine the effect of 2-Methoxyestradiol on the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α).
Methodology:
-
Cell Culture and Treatment: Culture cells under normoxic (standard conditions) or hypoxic (e.g., 1% O2) conditions. Treat the cells with 2-Methoxyestradiol or vehicle control for a specified duration. To mimic hypoxia chemically, cells can be treated with agents like cobalt chloride (CoCl2).[17]
-
Sample Preparation:
-
Due to the rapid degradation of HIF-1α in the presence of oxygen, it is crucial to work quickly and keep samples on ice.
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. For enhanced stability of HIF-1α, CoCl2 can be added to the homogenization buffer.[18]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate 10-50 µg of total protein per lane on an SDS-polyacrylamide gel (e.g., 7.5% gel).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBS-T) for 1-1.5 hours.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.[18]
-
Signaling Pathways
2-Methoxyestradiol exerts its anti-cancer effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting angiogenesis.
Induction of Extrinsic Apoptosis
2-Methoxyestradiol can trigger the extrinsic, or death receptor-mediated, pathway of apoptosis. A key mechanism is the upregulation of Death Receptor 5 (DR5).[19] This sensitization of cancer cells to apoptosis is independent of estrogen receptors.[14]
Induction of Intrinsic Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is also activated by 2-Methoxyestradiol. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[20][21]
Inhibition of HIF-1α Signaling
2-Methoxyestradiol is a potent inhibitor of the HIF-1α pathway, which is a critical regulator of angiogenesis and tumor cell survival, especially under hypoxic conditions. By inhibiting HIF-1α, 2-ME2 can suppress the expression of downstream target genes like Vascular Endothelial Growth Factor (VEGF).[22][23][24]
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ≥98% (HPLC),≥98% (TLC), endothelial cell proliferation inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAQs - Hypoxia and HIFs | Bio-Techne [bio-techne.com]
- 18. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxyestradiol: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention in oncology for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, mediating its effects through distinct molecular pathways. This technical guide provides an in-depth examination of the mechanisms by which 2-ME2 induces apoptosis and cell cycle arrest in cancer cells. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of 2-Methoxyestradiol.
Introduction
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol that has demonstrated significant anti-tumor activity in a wide range of cancer cell lines and preclinical models.[1][2] Its appeal as a potential therapeutic agent is enhanced by its selective cytotoxicity towards cancer cells, while largely sparing normal cells.[3][4] The primary mechanisms underlying its anti-cancer effects are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing tumor cell proliferation.[5][6][7] This guide will dissect the molecular underpinnings of these processes.
Core Mechanism of Action: Microtubule Disruption
The principal mechanism of action for 2-ME2 is its interaction with tubulin. By binding to the colchicine site on β-tubulin, 2-ME2 inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[8][9][10] This disruption of microtubule dynamics leads to a cascade of downstream events, including mitotic arrest and the activation of apoptotic pathways.[11][12] While it inhibits tubulin polymerization, some studies also suggest that at certain concentrations, 2-ME2 can stabilize microtubules, similar to the action of taxanes, leading to mitotic catastrophe.[13]
Induction of Cell Cycle Arrest
2-ME2 predominantly causes a cell cycle block at the G2/M phase transition, preventing cells from entering mitosis.[5][7][14] This arrest is a direct consequence of microtubule disruption, which activates the spindle assembly checkpoint (SAC).
Key Regulators of 2-ME2-Induced G2/M Arrest
The G2/M arrest induced by 2-ME2 is orchestrated by the modulation of key cell cycle regulatory proteins:
-
Cyclin B1 and Cdc2 (CDK1): The Cyclin B1/Cdc2 complex is the master regulator of entry into mitosis. Studies have shown that 2-ME2 treatment leads to an initial up-regulation of both Cyclin B1 and Cdc2 proteins.[1][15] However, the Cdc2 kinase remains inactive due to inhibitory phosphorylation, primarily at Tyr15.[5][16]
-
Cdc25C and Wee1: The phosphorylation state of Cdc2 is controlled by the opposing actions of the phosphatase Cdc25C (which removes the inhibitory phosphate) and the kinase Wee1 (which adds it). 2-ME2 treatment has been shown to lead to an increase in the inactive, phosphorylated form of Cdc25C (p-Cdc25C at Ser216) and an increase in Wee1 expression, thereby maintaining Cdc2 in an inactive state and enforcing the G2/M block.[5][16]
-
p21 (WAF1/CIP1): In some cell types, 2-ME2 has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, which can contribute to cell cycle arrest in a p53-dependent or independent manner.[14][17][18]
Quantitative Data: Cell Cycle Distribution
The following table summarizes the observed effects of 2-ME2 on cell cycle phase distribution in various cancer cell lines.
| Cell Line | Concentration (µM) | Duration (h) | % Cells in G2/M (Control) | % Cells in G2/M (Treated) | Reference |
| HONE-1 (Nasopharyngeal) | 1 | Not Specified | Not Specified | Increased | [5] |
| CEM (T-lymphoblastic leukemia) | 1-4 | 24 | ~15% | ~30-45% | [3] |
| DU145 (Prostate) | 1-10 | 48 | Not Specified | Increased | [5] |
| LNCaP & DU145 (Prostate) | Not Specified | Not Specified | Not Specified | Twofold Increase | [14] |
| MDA-MB-468 (Breast) | 5 | Not Specified | Not Specified | Arrested in S-phase | [19] |
Induction of Apoptosis
Prolonged mitotic arrest or cellular stress induced by 2-ME2 ultimately triggers apoptosis. 2-ME2 can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for 2-ME2-induced apoptosis and is characterized by the following events:
-
Generation of Reactive Oxygen Species (ROS): 2-ME2 treatment can lead to the production of superoxide anions, inducing oxidative stress which is a key trigger for apoptosis.[5]
-
MAPK Signaling: 2-ME2 activates several mitogen-activated protein kinase (MAPK) pathways, which play complex and sometimes opposing roles:
-
c-Jun N-terminal Kinase (JNK): JNK activation is strongly associated with the pro-apoptotic effects of 2-ME2.[3][5] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), and activate pro-apoptotic BH3-only proteins like Hrk.[3][6]
-
p38 MAPK: The role of p38 is more context-dependent. In some cell lines, its activation is required for apoptosis, often by contributing to the induction of p53.[8][20] In other contexts, it may have a protective role.[3]
-
Extracellular signal-Regulated Kinase (ERK): ERK activation in response to 2-ME2 has been reported to have a protective effect against apoptosis in some breast cancer cells.[3]
-
-
Modulation of Bcl-2 Family Proteins: 2-ME2 alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. It promotes the phosphorylation and inactivation of Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic members like Bax.[3][6] This leads to an increased Bax/Bcl-2 ratio, favoring apoptosis.[6]
-
Mitochondrial Disruption: The shift in the Bcl-2 family protein balance leads to a loss of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c and other pro-apoptotic factors like SMAC/Diablo and AIF from the mitochondria into the cytosol.[4][6][21]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[5][6]
Extrinsic (Death Receptor) Pathway
2-ME2 has also been shown to engage the extrinsic apoptotic pathway by upregulating the expression of Death Receptor 5 (DR5).[2] This can sensitize cancer cells to apoptosis induced by the DR5 ligand, TRAIL. The engagement of this pathway leads to the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[2][22]
Role of p53
The tumor suppressor p53 can be activated by 2-ME2 treatment in some cancer cells, contributing to both cell cycle arrest (via p21 induction) and apoptosis.[17][20] However, 2-ME2 can also induce apoptosis in a p53-independent manner, which is clinically significant as many advanced cancers harbor p53 mutations.[14][18]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) for 2-ME2 varies across different cancer cell lines, reflecting their differential sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [17] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [17] |
| MCF-7 | Breast Carcinoma | 52 | [17] |
| BM | Not Specified | 8 | [17] |
| HTB-26 | Breast Cancer | 10-50 | [22] |
| PC-3 | Pancreatic Cancer | 10-50 | [22] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [22] |
| MDA-MB-231 | Breast Cancer | 21.18 ± 0.23 | [23] |
| MDA-MB-468 | Breast Cancer | 25.43 ± 3.68 | [23] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of 2-ME2.
Caption: 2-ME2 signaling pathways leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying 2-ME2 effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of 2-ME2.
Cell Culture and 2-ME2 Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., MDA-MB-231, HONE-1, CEM) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
2-ME2 Stock Solution: Prepare a high-concentration stock solution of 2-ME2 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, T-25 flasks) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired final concentrations of 2-ME2. Ensure the final DMSO concentration is consistent across all treatments, including a vehicle control (DMSO alone), and does not exceed 0.1% (v/v).
Cell Viability Assay (SRB Assay)
-
Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach for 24 hours.
-
Treatment: Treat cells with a range of 2-ME2 concentrations for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Reading: Measure the absorbance at 560 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.[17]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells in 6-well plates with 2-ME2 for the desired time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Use appropriate software to model the cell cycle phases (Sub-G1, G1, S, and G2/M).[3][24]
Apoptosis Assay by Annexin V/PI Staining
-
Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[25][26]
Western Blotting for Apoptotic and Cell Cycle Proteins
-
Protein Extraction: After treatment with 2-ME2, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Cyclin B1, p-Cdc2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[27][28]
In Vitro Tubulin Polymerization Assay
-
Reaction Mix: Prepare a reaction mix containing purified tubulin protein (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).
-
Compound Addition: Add 2-ME2 or a vehicle control (DMSO) to the reaction mix. A known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as controls.
-
Initiation and Measurement: Initiate polymerization by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time. The light scattering is proportional to the amount of polymerized microtubules.[10][14]
Conclusion
2-Methoxyestradiol is a promising anti-cancer agent that exerts its effects primarily through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. Its ability to activate both intrinsic and extrinsic apoptotic pathways, often in a p53-independent manner, makes it an attractive candidate for further investigation and development. The detailed mechanisms, involving a complex interplay of cell cycle regulators and pro- and anti-apoptotic signaling molecules, offer multiple avenues for potential therapeutic intervention and combination strategies in cancer treatment. This guide provides a foundational understanding of these processes to aid in the ongoing research and development of 2-ME2 and related compounds.
References
- 1. Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro effects of 2-methoxyestradiol on morphology, cell cycle progression, cell death and gene expression changes in the tumorigenic MCF-7 breast epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The pro-apoptotic actions of 2-methoxyestradiol against ovarian cancer involve catalytic activation of PKCδ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 Mitogen-activated protein kinases is required for counteraction of 2-methoxyestradiol to estradiol-stimulated cell proliferation and induction of apoptosis in ovarian carcinoma cells via phosphorylation Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genesandcancer.com [genesandcancer.com]
- 13. 2-Methoxyestradiol-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. 2-methoxyestradiol-induced growth suppression and lethality in estrogen-responsive MCF-7 cells may be mediated by down regulation of p34cdc2 and cyclin B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Note: Quantification of 2-Methoxyestradiol in Human Plasma by LC-MS/MS using a ¹³C₆ Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 2-Methoxyestradiol (2-ME2) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard (¹³C₆-2-Methoxyestradiol).
Introduction
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol with potent anti-angiogenic and pro-apoptotic properties.[1][2] It is being investigated as a potential therapeutic agent for various cancers and other diseases.[1][3] Accurate quantification of 2-ME2 in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This protocol describes a robust LC-MS/MS method for the determination of 2-ME2 in human plasma, utilizing a ¹³C₆-labeled internal standard for enhanced accuracy and precision.
Signaling Pathway of 2-Methoxyestradiol
2-Methoxyestradiol exerts its biological effects through multiple pathways. It inhibits cell proliferation and induces apoptosis by disrupting microtubule dynamics.[4][5] Additionally, 2-ME2 has been shown to suppress tumor growth by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[1][4] The signaling cascade also involves the modulation of Akt phosphorylation and vascular endothelial growth factor (VEGF).[6][7]
References
- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Physiologic levels of 2-methoxyestradiol interfere with nongenomic signaling of 17beta-estradiol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of 2-Methoxyestradiol-13C6 in Plasma
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest as a promising therapeutic agent due to its anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity.[1] Its mechanism of action is largely attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Understanding the pharmacokinetic profile of 2-ME2 is crucial for its clinical development to overcome challenges such as low oral bioavailability and extensive metabolism.[2]
Stable isotope-labeled internal standards are essential for accurate and precise quantification of analytes in complex biological matrices like plasma by mass spectrometry. 2-Methoxyestradiol-13C6 serves as an ideal internal standard for pharmacokinetic studies of 2-ME2, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of 2-Methoxyestradiol in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 2-Methoxyestradiol in human plasma, as reported in various studies. These values can be used as a reference for method development and validation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Internal Standard | Deuterated 2-ME2 (2ME2-d5) | [5] |
| Calibration Curve Range | 1 - 100 ng/mL | [5] |
| Accuracy | 105 - 108% | [5] |
| Precision | 3.62 - 5.68% | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
Table 2: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Calibration Curve Range | 1 - 50 ng/mL | [3][6] |
| Accuracy | 90.69 - 104.72% | [3] |
| Precision | 3.171 - 8.272% | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3][6] |
Experimental Protocols
Plasma Sample Preparation
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of 2-Methoxyestradiol from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 300 µL of plasma into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution to each plasma sample.
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general LC-MS/MS method for the quantification of 2-Methoxyestradiol. Instrument parameters should be optimized for the specific equipment used.
Liquid Chromatography (LC) Conditions:
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to achieve separation of 2-ME2 from matrix components.
-
Flow Rate: 0.25 mL/min[5]
-
Column Temperature: Room temperature[5]
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
-
Polarity: Positive or Negative Ion Mode (to be optimized)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxyestradiol (Analyte): The precursor ion will be [M+H]+ at m/z 303.1. The product ion will depend on the fragmentation pattern, a common fragment is m/z 136.8.[5]
-
This compound (Internal Standard): The precursor ion will be [M+H]+ at m/z 309.1. The product ion is expected to be m/z 142.8 (a shift of +6 Da from the analyte's product ion).
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: 2-Methoxyestradiol signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 2-Methoxyestradiol-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 2-Methoxyestradiol-13C6 in cell-based assays to investigate its metabolic fate, anti-proliferative effects, and mechanism of action.
Introduction
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol with potent anti-cancer and anti-angiogenic properties.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) signaling.[3][4][5] 2-ME2 induces cell cycle arrest, typically at the G2/M phase, and promotes apoptosis in a variety of cancer cell lines, independent of estrogen receptor status.[1][6][7][8] The use of isotopically labeled this compound allows for precise quantification and tracing of the compound in cell-based systems using mass spectrometry, providing valuable insights into its uptake, metabolism, and target engagement.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of 2-Methoxyestradiol across various cancer cell lines.
Table 1: IC50 Values for Anti-Proliferative Activity of 2-Methoxyestradiol
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [2] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [2] |
| MCF-7 | Breast Carcinoma | 1.5 | [1] |
| MDA-MB-231 | Breast Carcinoma | 1.1 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 2.82 | [8] |
| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | [9] |
| HeLa | Cervical Cancer | 4.53 | [6] |
| T47D | Breast Cancer | 16.92 | [6] |
| MCF7 | Breast Cancer | 19.18 | [6] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by 2-Methoxyestradiol
| Cell Line | Concentration (µM) | Treatment Time (hours) | Apoptosis Induction | Cell Cycle Arrest | Citation |
| WHCO3 | 1 | 18 | 5.6% of cells | 9.0% in metaphase | [10] |
| WHCO3 | 1 | 21.5 | 12.0% of cells | 42.4% in metaphase | [10] |
| Myeloma Cell Lines | 1-16 | 12-48 | 9% - 33% | Decline in S-phase | [9] |
| CNE2 | - | - | DNA fragmentation observed | G2/M phase accumulation | [8] |
| Human Vascular Smooth Muscle Cells | 1-10 | 6 | Increased mitotic apoptosis | Mitotic arrest | [7] |
| MDA-MB-468 | 2-5 | 48 | Increased apoptosis | S-phase arrest | [11] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake and Metabolism of this compound using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound and its potential metabolites.
Materials:
-
This compound
-
Culture medium appropriate for the cell line
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid, ice-cold
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).
-
Cell Lysis and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold acetonitrile with 0.1% formic acid to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples using an LC-MS/MS method optimized for the detection of 2-Methoxyestradiol and its isotopologues. A previously described method for 2-methoxyestradiol in plasma can be adapted.[12]
-
Monitor the specific ion transitions for this compound and its potential unlabeled metabolites.
-
-
Data Analysis: Quantify the intracellular concentration of this compound by comparing the peak area to a standard curve.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol details the assessment of cell cycle alterations induced by 2-Methoxyestradiol.
Materials:
-
2-Methoxyestradiol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol, ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-Methoxyestradiol at the desired concentrations and for the appropriate duration as determined from proliferation assays.
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine.
Materials:
-
2-Methoxyestradiol
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-Methoxyestradiol as described previously.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Signaling Pathway of 2-Methoxyestradiol
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cornellpharmacology.org [cornellpharmacology.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 2-Methoxyestradiol induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cansa.org.za [cansa.org.za]
- 11. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Methoxyestradiol-13C6 in Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that has garnered significant interest in oncology for its potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties.[1] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity and exerts its anticancer effects independently of estrogen receptors α and β.[2] It has shown efficacy against a wide range of cancers in preclinical models, including breast, prostate, ovarian, and melanoma.[1] However, the clinical development of 2-ME2 has been hampered by its poor oral bioavailability and extensive first-pass metabolism.[3]
2-Methoxyestradiol-13C6 (2-ME2-13C6) is a stable isotope-labeled form of 2-ME2.[4] This labeled compound is chemically identical to 2-ME2 but is heavier due to the incorporation of six Carbon-13 isotopes. This mass difference makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic studies, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby ensuring the highest accuracy and precision in quantifying drug concentrations in biological matrices like plasma, serum, and tissue homogenates.[5][7]
These application notes provide an overview of 2-ME2's mechanism of action and detailed protocols for its use in preclinical cancer research, with a special focus on the critical role of 2-ME2-13C6 in pharmacokinetic assessments.
Mechanism of Action
2-ME2 exerts its anticancer effects through a multi-faceted mechanism of action that targets both tumor cells and the tumor microenvironment. Its primary mechanisms include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine site of tubulin, disrupting microtubule dynamics. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[8]
-
Induction of Apoptosis: 2-ME2 triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It has been shown to upregulate Death Receptor 5 (DR5), sensitizing cells to apoptosis.
-
Anti-Angiogenesis: 2-ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels required for tumor growth. It achieves this by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).[9]
-
Generation of Reactive Oxygen Species (ROS): 2-ME2 can induce oxidative stress within cancer cells, leading to DNA damage and apoptosis.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of 2-Methoxyestradiol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer (ER+) | 1.5 | [2] |
| MDA-MB-231 | Breast Cancer (ER-) | 1.1 | [2] |
| MDA-MB-435 | Breast Cancer (ER-) | 1.3 - 1.38 | [2][9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2-5 (at 48h) | [1] |
| SK-OV-3 | Ovarian Cancer | 1.79 | [9] |
| HeLa | Cervical Cancer | 4.53 | [8] |
| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | [10] |
Note: IC50 values can vary based on assay conditions and incubation times.
Table 2: In Vivo Efficacy of 2-Methoxyestradiol in Murine Models
| Cancer Model | Mouse Strain | Dose & Route | Outcome | Citation |
| Breast Cancer (MCF7) | nu/nu BALB/c | 50 mg/kg/day (i.p.) | Supported tumor growth (estrogenic effect) | [11] |
| Breast Cancer (C3(1)/Tag) | Transgenic | 150 mg/kg | Inhibited late-stage tumor growth | [12] |
| Barrett's Adenocarcinoma | Nude Mice | 75 mg/kg/day (oral) | No significant tumor inhibition | [13] |
| Rat Glioma (9L) | Rat Model | 60 mg/kg/day | 4-fold reduction in tumor growth | [9] |
| Melanoma | SCID Mice | Not specified | Reduced primary tumor weight and metastases |
Note: In vivo efficacy is highly dependent on the cancer model, drug formulation, and dosing regimen. Some studies report conflicting results, highlighting the challenges of 2-ME2's poor bioavailability.[11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
This protocol is for determining the cytotoxic effects of 2-ME2 on cancer cell lines.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom plates
-
2-Methoxyestradiol (2-ME2) stock solution (in DMSO)
-
MTS reagent solution
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 2-ME2 in culture medium. Remove the old medium from the wells and add 100 µL of the 2-ME2 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[14]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a colored formazan product develops.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a multi-well plate reader.[14]
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis and necrosis in cells treated with 2-ME2 using flow cytometry.[16]
Materials:
-
Cells treated with 2-ME2 as per experimental design
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis with 2-ME2 for the desired duration. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of 2-ME2 on cell cycle distribution.[17][18]
Materials:
-
Cells treated with 2-ME2
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization (if adherent) and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18] Fix for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA.[18]
-
PI Staining: Add 400 µL of PI staining solution.[18]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use gating to exclude doublets and analyze the distribution of cells in G0/G1, S, and G2/M phases based on DNA content.[18]
Application of this compound in Pharmacokinetic (PK) Studies
The primary application of 2-ME2-13C6 is as an internal standard (IS) for the accurate quantification of 2-ME2 in biological samples by LC-MS/MS.[4] This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 2-ME2, especially given its known bioavailability challenges.[3]
Protocol 4: Pharmacokinetic Analysis using 2-ME2-13C6
This protocol provides a general framework for a murine PK study of 2-ME2.
Materials:
-
2-Methoxyestradiol (2-ME2) formulated for in vivo administration
-
This compound (2-ME2-13C6) stock solution (for internal standard)
-
Rodents (e.g., BALB/c mice)
-
Blood collection supplies (e.g., K2-EDTA tubes)
-
Acetonitrile (ACN) or Ethyl Acetate for extraction[6]
-
UHPLC-MS/MS system
Procedure:
-
Dosing: Administer a defined dose of 2-ME2 to mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) via tail vein or retro-orbital bleed at specified time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) into K2-EDTA tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation: a. Thaw plasma samples, calibration standards, and quality control (QC) samples. b. To a 50 µL aliquot of plasma, add 200 µL of cold ACN containing a fixed concentration of 2-ME2-13C6 internal standard.[19] c. Vortex vigorously for 1-2 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[19] e. Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column for separation. Develop a gradient elution method using mobile phases such as water and methanol/acetonitrile with formic acid or ammonium formate.[6] b. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 2-ME2 (e.g., m/z 303.1 -> 136.8) and 2-ME2-13C6.[6] The exact m/z for the labeled standard will be +6 Da higher than the unlabeled drug.
-
Data Quantification: a. Generate a calibration curve by plotting the peak area ratio (2-ME2 / 2-ME2-13C6) against the known concentrations of the calibration standards. b. Use the regression equation from the calibration curve to determine the concentration of 2-ME2 in the unknown study samples. c. Use the resulting concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
References
- 1. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for the Quantitative Analysis of 2-Methoxyestradiol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, in various biological matrices. 2-ME2 is a promising antiangiogenic and antitumor agent, making its accurate quantification crucial for preclinical and clinical research.[1][2][3] This document outlines methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Analytical Techniques
The quantification of 2-ME2 in biological samples such as plasma, serum, and urine presents analytical challenges due to its low physiological concentrations and the presence of interfering substances.[4][5] The primary methods employed are chromatography-mass spectrometry techniques (LC-MS/MS and GC-MS) for their high sensitivity and specificity, and immunoassays (ELISA) for higher throughput.
-
LC-MS/MS is a highly sensitive and specific method for quantifying 2-ME2 in plasma and serum.[4][6]
-
GC-MS is a robust technique, particularly for urine samples, often requiring derivatization to improve volatility and ionization.[7][8]
-
ELISA offers a high-throughput alternative, suitable for screening large numbers of samples.[9]
Quantitative Data Summary
The following table summarizes representative quantitative data for 2-ME2 in various biological samples. Concentrations can vary significantly based on physiological conditions (e.g., menstrual cycle phase, pregnancy) and disease states.[5][10]
| Biological Matrix | Analytical Method | Concentration Range | Population/Condition | Reference |
| Human Plasma | LC-MS/MS | 1-100 ng/mL (Linear Range) | Cancer patient (post-oral dose) | [6] |
| Human Plasma | HPLC-UV | 1-50 ng/mL (Linear Range) | Not specified | [11][12] |
| Human Serum | LC-MS/MS | Luteal: ~9.4 pg/mL, Follicular: ~10.6 pg/mL, Postmenopausal: ~2.5 pg/mL | Healthy women | [5] |
| Human Serum | Chemiluminescence | 5.0 x 10⁻¹⁰ mol/L (LOD) | Not specified | [13] |
| Human Urine | LC-MS/MS | 0.14 pg/mL (LOD) | Endometrial cancer patients & healthy controls | [14] |
| Human Urine | GC-MS | 0.02-0.1 ng/mL (LOQ) | Postmenopausal women | [8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-ME2 in Human Plasma by LC-MS/MS
This protocol is based on established liquid chromatography-tandem mass spectrometry methods for the sensitive and specific quantification of 2-ME2.[4][6]
3.1.1. Materials and Reagents
-
2-Methoxyestradiol (2-ME2) analytical standard
-
Deuterated 2-ME2 (2-ME2-d5) as internal standard (IS)
-
Methanol, Acetonitrile, Water (HPLC or LC-MS grade)
-
Ethyl Acetate
-
Human Plasma (collected in EDTA or heparin tubes)
3.1.2. Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To a 0.3 mL aliquot of plasma, add the internal standard (2-ME2-d5).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
3.1.3. LC-MS/MS Conditions
| Parameter | Specification |
| Liquid Chromatography | |
| Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Gradient | Gradient elution (specifics to be optimized) |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive or negative ion mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 2-ME2: m/z 303.1 → 136.8, 2-ME2-d5: m/z 308.1 → 138.8[6] |
3.1.4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of 2-ME2 into blank plasma.
-
Process calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of 2-ME2 to the internal standard against the nominal concentration.
Workflow for LC-MS/MS Analysis of 2-ME2 in Plasma
Caption: Workflow for the quantitative analysis of 2-ME2 in plasma by LC-MS/MS.
Protocol 2: Quantitative Analysis of 2-ME2 in Human Urine by GC-MS
This protocol outlines a gas chromatography-mass spectrometry method for 2-ME2 quantification in urine, which typically requires hydrolysis and derivatization.[7][8]
3.2.1. Materials and Reagents
-
2-Methoxyestradiol (2-ME2) analytical standard
-
Isotopically labeled internal standard (e.g., Estrone-d4)
-
Methanol, Dichloromethane
-
Enzyme for hydrolysis (e.g., from Helix pomatia)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
Human Urine
3.2.2. Sample Preparation
-
To 2 mL of urine, add the internal standard.
-
Perform enzymatic hydrolysis to deconjugate 2-ME2 metabolites.
-
Extract the hydrolyzed sample using a solid-phase extraction (SPE) C18 cartridge.
-
Elute the analytes from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness.
-
Perform derivatization by adding the derivatizing agent and incubating at 60-70°C.
3.2.3. GC-MS Conditions
| Parameter | Specification |
| Gas Chromatography | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of estrogen metabolites |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific m/z values for derivatized 2-ME2 and IS |
Workflow for GC-MS Analysis of 2-ME2 in Urine
Caption: Workflow for the quantitative analysis of 2-ME2 in urine by GC-MS.
Protocol 3: Quantitative Analysis of 2-ME2 by Competitive ELISA
This protocol describes the general principle of a competitive ELISA for the quantification of 2-ME2 in biological fluids like serum, plasma, or cell culture supernatants.[9]
3.3.1. Principle This is a competitive immunoassay. The microplate is pre-coated with 2-ME2. During the incubation, 2-ME2 in the sample or standard competes with a fixed amount of biotin-labeled 2-ME2 for binding sites on a pre-coated antibody. Unbound components are washed away. Streptavidin-HRP is added, which binds to the biotinylated 2-ME2. After another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of 2-ME2 in the sample.
3.3.2. General Procedure
-
Prepare standards and samples.
-
Add standards and samples to the wells of the 2-ME2 pre-coated microplate.
-
Add biotin-labeled 2-ME2 to each well and incubate.
-
Wash the plate to remove unbound substances.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate for color development.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the 2-ME2 concentration based on the standard curve.
Principle of Competitive ELISA for 2-ME2
Caption: Principle of the competitive ELISA for 2-ME2 quantification.
Signaling Pathways of 2-Methoxyestradiol
2-ME2 exerts its biological effects through multiple mechanisms, primarily by disrupting microtubule function, inhibiting angiogenesis, and inducing apoptosis.[1][3][10]
4.1. Inhibition of Angiogenesis A key mechanism of 2-ME2's anti-cancer activity is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in angiogenesis.[3][15] By destabilizing microtubules, 2-ME2 prevents the nuclear translocation of HIF-1α, thereby inhibiting the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[10][15]
2-ME2 Signaling Pathway in Angiogenesis Inhibition
Caption: 2-ME2 inhibits angiogenesis by disrupting microtubules and suppressing HIF-1α.
4.2. Induction of Apoptosis 2-ME2 induces apoptosis through both the intrinsic and extrinsic pathways.[1][2] It can up-regulate the expression of Death Receptor 5 (DR5), leading to the activation of the extrinsic pathway via caspase-8.[2] The intrinsic pathway is also activated, involving the generation of reactive oxygen species (ROS) and subsequent activation of caspases like caspase-9 and caspase-3.[1][3]
References
- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ardentbio.com [ardentbio.com]
- 10. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 2-methoxyestradiol in serum samples and pharmaceutical preparations by silver nanoparticles-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 2-methoxyestradiol from endometrial cancer patients' urine by LC-MS/MS with hollow fiber liquid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
Application Notes and Protocols for 2-Methoxyestradiol-13C6 as a Standard in In Vivo Animal Studies
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community for its potent anti-angiogenic, pro-apoptotic, and anti-proliferative properties.[1][2][3] These characteristics make it a promising candidate for therapeutic development in oncology and other proliferative diseases.[1][2][4] However, preclinical in vivo evaluation of 2-ME2 is hampered by significant pharmacokinetic challenges, including very poor oral bioavailability and extensive first-pass metabolism, primarily through glucuronidation.[1][5]
Accurate characterization of 2-ME2's pharmacokinetic profile is paramount for understanding its in vivo efficacy and for the development of effective delivery strategies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variations in sample processing and matrix effects.[6] 2-Methoxyestradiol-13C6, a non-radioactive, stable isotope-labeled form of 2-ME2, serves as an ideal internal standard for in vivo animal studies due to its chemical and physical identity with the unlabeled analyte, ensuring co-elution and identical ionization behavior, which leads to highly accurate and precise quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of 2-ME2 in small animal models.
Key Signaling Pathways of 2-Methoxyestradiol
2-ME2 exerts its biological effects through multiple mechanisms of action. A simplified representation of the primary signaling pathways is provided below.
Caption: Key signaling pathways modulated by 2-Methoxyestradiol.
Pharmacokinetic Data Summary
The following table summarizes representative pharmacokinetic parameters of 2-ME2 in rodents. These values highlight the challenges associated with the in vivo use of 2-ME2 and underscore the necessity for accurate quantification methods.
| Parameter | Species | Route of Administration | Dose | Bioavailability | Key Findings | Reference |
| Bioavailability | Rat | Oral | 10 mg/kg | Very Low | No detectable 2-ME2 or metabolites in plasma at any time point. | [5] |
| Pharmacokinetics | Human | Oral | up to 3000 mg | 1-2% | High inter- and intra-patient variability; plasma concentrations in the low ng/mL range. | [1] |
| Efficacy | Mouse | Oral | 20 mg/kg/day | - | At this dose, 2-ME2 did not inhibit tumor growth, unlike its more bioavailable analog. | [5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of 2-ME2 in mice following intravenous administration, using this compound as an internal standard.
Caption: Experimental workflow for a murine pharmacokinetic study of 2-ME2.
1. Animal Handling and Dosing:
-
Species: CD-1 or similar mouse strain, 8-10 weeks old.
-
Acclimation: House animals for at least one week prior to the study with free access to food and water.
-
Dosing Solution: Prepare a stock solution of 2-ME2 in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline). The final concentration should allow for an injection volume of approximately 5-10 mL/kg.
-
Administration: Administer 2-ME2 via intravenous (IV) injection into the tail vein. A typical dose for a pharmacokinetic study would be in the range of 1-10 mg/kg.
2. Blood Sample Collection:
-
Time Points: Collect blood samples at appropriate time points to capture the distribution and elimination phases. A suggested schedule is: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collection Method: Use a sparse sampling or serial bleeding technique. For serial bleeding from a single mouse, collect approximately 20-30 µL of blood at each time point from the submandibular or saphenous vein.
-
Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
3. Plasma Processing and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for 2-ME2 Quantification using LC-MS/MS
This protocol describes the preparation of samples and the analytical conditions for the quantification of 2-ME2 in mouse plasma.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 2-ME2 and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank mouse plasma with known concentrations of 2-ME2 (e.g., ranging from 1 to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank mouse plasma.
2. Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of plasma sample, calibration standard, or QC, add 100 µL of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 50 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required). Based on similar compounds, Atmospheric Pressure Chemical Ionization (APCI) has also been shown to be effective.[6]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for 2-ME2 and this compound need to be optimized. Based on published data for deuterated 2-ME2, the transitions would be similar.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Methoxyestradiol | ~303.2 | ~137.1 |
| This compound | ~309.2 | ~143.1 |
| Note: These values are illustrative and require empirical optimization on the specific mass spectrometer used. |
4. Bioanalytical Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.
-
Calibration Curve: Linearity, accuracy, and precision over the defined concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision of the QC samples.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: Extraction efficiency of the analyte and internal standard.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of 2-ME2 in in vivo animal studies. Its stable isotope composition ensures that it behaves identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for potential analytical variability. The protocols provided herein offer a robust framework for researchers to accurately determine the pharmacokinetic properties of 2-ME2, which is an essential step in the preclinical development of this promising therapeutic agent. By overcoming the analytical challenges associated with 2-ME2, researchers can gain a clearer understanding of its in vivo behavior and more effectively design formulations and dosing regimens to maximize its therapeutic potential.
References
- 1. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. unmc.edu [unmc.edu]
- 4. 2-methoxyestradiol-biology-and-mechanism-of-action - Ask this paper | Bohrium [bohrium.com]
- 5. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxyestradiol-13C6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Methoxyestradiol-13C6 in cell culture experiments. This document outlines the primary applications of its non-labeled counterpart, 2-Methoxyestradiol (2-ME2), and details the specific use of the 13C-labeled version as an internal standard for accurate quantification.
Introduction to 2-Methoxyestradiol (2-ME2)
2-Methoxyestradiol is an endogenous metabolite of estradiol with potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2][3] Unlike estradiol, its effects are largely independent of estrogen receptors.[4][5] 2-ME2 exerts its biological functions through several mechanisms, primarily by disrupting microtubule polymerization and inhibiting the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α).[6][7][8] These actions lead to cell cycle arrest at the G2/M phase and induction of apoptosis in various cancer cell lines.[8][9][10]
Role of this compound
This compound is a stable isotope-labeled version of 2-ME2. In cell culture experiments, its primary application is as an internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accurate and precise quantification of unlabeled 2-ME2 in cell lysates, culture media, or other biological matrices.[1][5] While it can potentially be used for metabolic tracing studies, its predominant documented use is in quantitative analysis.
Data Presentation: Efficacy of 2-Methoxyestradiol Across Various Cell Lines
The following table summarizes the effective concentrations and observed effects of 2-ME2 in different cancer cell lines, providing a baseline for designing experiments.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effects |
| Chondrosarcoma cells | Chondrosarcoma | Cytotoxicity | Dose-dependent | Time-dependent | G0/G1 phase accumulation, apoptosis induction, increased Bax/Bcl-2 ratio.[9] |
| Nasopharyngeal carcinoma CNE2 cells | Nasopharyngeal Carcinoma | MTT Assay | IC50 = 2.82 | Not Specified | G2/M phase arrest, DNA fragmentation, decreased Bcl-2 expression.[10] |
| Human vascular smooth muscle cells | N/A | Not Specified | 1-10 | 1-48 | Mitotic arrest, apoptosis, endoreduplication.[11] |
| WHCO3 esophageal carcinoma cells | Esophageal Carcinoma | Not Specified | 1 | 18 - 21.5 | Metaphase arrest, increased Cdc2 kinase activity, apoptosis.[12] |
| Human acute T lymphoblastic leukemia CEM cells | Leukemia | Proliferation Assay | Time and dose-dependent | Not Specified | G2/M phase arrest, apoptosis, cytochrome c release, PARP cleavage.[8] |
| A549 lung cancer cells | Lung Cancer | Apoptosis Assay | 10 | 72 | Increased apoptosis under normoxic conditions, decreased HIF-1α and HIF-2α protein expression under hypoxic conditions.[8][13] |
| Lymphoma Raji cells | Lymphoma | CCK8 Assay | 2.5 | 12 - 48 | Inhibition of proliferation, apoptosis induction, up-regulation of Bax/Bcl-2 ratio.[14][15] |
| Ovarian cancer cells | Ovarian Cancer | MTS Assay | 5 | 24 - 48 | Apoptosis induction, activation of caspase-3, -8, and -9.[16] |
Experimental Protocols
Protocol 1: Preparation of 2-Methoxyestradiol and this compound Stock Solutions
Objective: To prepare sterile stock solutions for cell culture applications.
Materials:
-
2-Methoxyestradiol (2-ME2) powder
-
This compound (2-ME2-13C6) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 2-ME2 and 2-ME2-13C6 powder.
-
Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of 2-ME2 on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
2-ME2 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-ME2 in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of 2-ME2. Include vehicle control (medium with the same concentration of DMSO as the highest 2-ME2 concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[18][19]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after 2-ME2 treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
2-ME2 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of 2-ME2 for the specified duration. Include vehicle and untreated controls.
-
Harvest both adherent and floating cells by trypsinization followed by centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry within one hour.[20] Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the effect of 2-ME2 on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
2-ME2 stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[4][21]
-
Flow cytometer
Procedure:
-
Seed and treat cells with 2-ME2 as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.[4][10]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[4][10]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
Objective: To assess the changes in the expression of pro- and anti-apoptotic proteins.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
2-ME2 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with 2-ME2 as previously described.
-
Lyse the cells in RIPA buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.
Protocol 6: Quantification of 2-ME2 using this compound as an Internal Standard
Objective: To accurately measure the concentration of 2-ME2 in cell lysates or culture medium.
Materials:
-
Cell samples (lysates or medium) treated with unlabeled 2-ME2
-
This compound stock solution
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Collect cell lysates or culture medium from cells treated with unlabeled 2-ME2.
-
Spike a known concentration of this compound into each sample. This will serve as the internal standard.
-
Perform a protein precipitation step by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase (e.g., a mixture of water and acetonitrile with formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both unlabeled 2-ME2 and this compound.
-
Create a standard curve using known concentrations of unlabeled 2-ME2 spiked with the same concentration of the 13C6-labeled internal standard.
-
Quantify the amount of 2-ME2 in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Caption: Experimental workflow for using 2-ME2 and 2-ME2-13C6 in cell culture.
Caption: Simplified signaling pathway of 2-Methoxyestradiol in cancer cells.
Caption: Logical relationship of this compound applications.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. cansa.org.za [cansa.org.za]
- 13. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Up-Regulation of Bax/BCL-2 Ratio by 2-Methoxyestradiol Induces Apoptosis in Lymphoma Raji Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Application Notes: Mass Spectrometry Methods for Detecting 2-Methoxyestradiol Metabolites
References
- 1. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Pathways Involved in 2-Methoxyestradiol Synthesis and Their Role in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling with 2-Methoxyestradiol-13C6 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, is a promising anti-cancer and anti-angiogenic agent that has garnered significant interest in oncological research. Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, and its anti-proliferative effects are mediated through distinct signaling pathways. Stable isotope-labeled 2-Methoxyestradiol-13C6 (2-ME2-13C6) is an indispensable tool in the research and development of 2-ME2, primarily serving as an internal standard for accurate quantification in complex biological matrices and for metabolic studies. These application notes provide detailed protocols and data for the utilization of this compound in research settings.
Applications of this compound
The primary applications of this compound in a research context are:
-
Internal Standard for Quantitative Analysis: 2-ME2-13C6 is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the unlabeled 2-ME2, but it is distinguishable by its mass. This allows for precise and accurate quantification of 2-ME2 in biological samples such as plasma, serum, and urine by correcting for variations in sample preparation and instrument response.
-
Metabolic Studies: While not typically used as a tracer to map out metabolic pathways in the same way as 13C-glucose, 2-ME2-13C6 is crucial for quantifying the metabolic fate of unlabeled 2-ME2. By using 2-ME2-13C6 as an internal standard, researchers can accurately measure the concentrations of 2-ME2 and its metabolites over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data
In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol
The half-maximal inhibitory concentration (IC50) of 2-ME2 has been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 |
| CNE2 | Nasopharyngeal Carcinoma | 2.82[1] |
| Jurkat | T-cell Leukemia | >10 |
| A2780 | Ovarian Cancer | ~5 |
| SH-SY5Y | Neuroblastoma | ~1-10 |
Pharmacokinetic Parameters of Oral 2-Methoxyestradiol in Cancer Patients
The oral bioavailability of 2-ME2 is generally low and exhibits high inter-patient variability. The following table summarizes pharmacokinetic data from a phase I clinical trial in patients with solid tumors.[2][3][4]
| Dose (mg, bid) | Cmax (ng/mL) | Tmax (hours) |
| 400 | 3.9 (n=1) | 0.5 |
| 800 | 8.3 (n=1) | 4 |
| 1600 | 5.7 (3.0 - 18.6) | 0.5 - 4 |
| 2200 | 5.1 (3.4 - 7.0) | 0.5 - 6 |
| 3000 | 12.9 (4.3 - 21.7) | 2 - 6 |
Data are presented as median (range) where available. At lower doses, 2-ME2 was often undetectable.[2]
Experimental Protocols
Protocol 1: Quantification of 2-Methoxyestradiol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the accurate and sensitive quantification of 2-ME2 in human plasma.
1. Materials and Reagents:
-
2-Methoxyestradiol (analytical standard)
-
This compound (internal standard, IS)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 2-ME2 and 2-ME2-13C6 in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking blank human plasma with 2-ME2 to achieve final concentrations ranging from 2.5 to 200 pg/mL.[5]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Prepare a working solution of the internal standard (2-ME2-13C6) in acetonitrile (e.g., 50 pg/mL).[5]
3. Sample Preparation (Solid Phase Extraction):
-
To 500 µL of plasma sample, calibrator, or QC, add 50 µL of the 2-ME2-13C6 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% acetonitrile in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-ME2 from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Selected Reaction Monitoring (SRM) Transitions:
-
2-Methoxyestradiol: Precursor ion (m/z) 303.2 → Product ion (m/z) 171.1
-
This compound: Precursor ion (m/z) 309.2 → Product ion (m/z) 171.1 (Note: The specific product ion may vary depending on the fragmentation pattern and instrument tuning. The precursor ion reflects the addition of 6 mass units from the 13C isotopes).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 2-ME2 to 2-ME2-13C6 against the concentration of the calibration standards.
-
Determine the concentration of 2-ME2 in the unknown samples and QCs from the calibration curve using a linear regression model.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of 2-ME2 on the viability of cancer cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
2-Methoxyestradiol
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 2-ME2 in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the 2-ME2 dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the 2-ME2 concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Methoxyestradiol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
2. Experimental Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 2-ME2 or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Data Analysis:
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
2-Methoxyestradiol Mechanism of Action: Inhibition of HIF-1α
2-ME2 inhibits the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and angiogenesis. The proposed mechanism involves the disruption of microtubules, which in turn inhibits the translation of HIF-1α mRNA.[2]
Caption: 2-ME2 inhibits HIF-1α by disrupting microtubules and blocking HIF-1α mRNA translation.
2-Methoxyestradiol-Induced Apoptosis Pathways
2-ME2 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I dose-escalation, safety and pharmacokinetic study of the 2-methoxyestradiol analog ENMD-1198 administered orally to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyestradiol (2-ME2) Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 2-Methoxyestradiol (2-ME2) detection by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for 2-ME2 detection by LC-MS/MS challenging?
A1: The low physiological concentrations of 2-ME2 in biological matrices present a significant challenge for LC-MS/MS analysis.[1][2][3] Additionally, its chemical structure is not readily ionizable by electrospray ionization (ESI), a common ionization technique. The presence of isomeric metabolites, which have the same mass-to-charge ratio, further complicates accurate quantification and requires effective chromatographic separation.[1][3]
Q2: What are the most effective strategies to enhance 2-ME2 sensitivity?
A2: The most effective strategies focus on improving the ionization efficiency of 2-ME2 and minimizing matrix effects. Key approaches include:
-
Chemical Derivatization: Introducing a readily ionizable group onto the 2-ME2 molecule can significantly enhance its signal in the mass spectrometer.[1][3][4]
-
Optimized Sample Preparation: Efficient extraction and clean-up of the sample remove interfering substances from the matrix, which can suppress the 2-ME2 signal.[5][6][7]
-
LC-MS/MS Parameter Optimization: Fine-tuning parameters such as mobile phase composition, ionization source settings, and collision energy is crucial for maximizing the signal-to-noise ratio.[8][9][10]
Q3: What are the recommended derivatization reagents for 2-ME2?
A3: Several derivatization reagents have been successfully employed to improve the sensitivity of 2-ME2 and other estrogen analyses. Commonly used reagents include:
-
Dansyl chloride: This is a widely used reagent that reacts with the phenolic hydroxyl group of estrogens, introducing a tertiary amine group that is readily protonated in positive ion mode ESI.[4][11]
-
1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F): This reagent has been shown to significantly enhance the detectability of 2-ME2 in positive ESI-MS/MS.[1][3]
-
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation (MPPZ): This derivatization strategy has been effective for the simultaneous analysis of a panel of estrogens.[2][12][13]
Q4: How can I minimize matrix effects in my 2-ME2 analysis?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS.[6][14][15] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can effectively remove interfering components.[6][7]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate 2-ME2 from matrix components is critical.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated 2-ME2 (2-ME2-d5), co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[5]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization of 2-ME2.- Suboptimal LC-MS/MS parameters.- Significant matrix suppression.[15][16]- Inefficient sample extraction. | - Implement a derivatization strategy (e.g., with dansyl chloride or MPDNP-F).[1][3][4]- Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).[17][18]- Optimize collision energy and select the most intense product ions.[8][9]- Improve sample clean-up using SPE or LLE to remove interfering matrix components.[6][7]- Use a stable isotope-labeled internal standard to correct for signal suppression.[5] |
| High Background Noise | - Contaminated solvents, reagents, or sample collection tubes.- Carryover from previous injections.- Inadequate chromatographic separation from matrix components. | - Use high-purity, LC-MS grade solvents and reagents.[19]- Implement a robust autosampler wash protocol.- Optimize the chromatographic gradient to better separate the analyte from the background. |
| Poor Peak Shape (e.g., Tailing, Broadening) | - Incompatible mobile phase pH.- Column degradation or contamination.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure 2-ME2 is in a single ionic form.- Use a guard column and ensure proper sample filtration.- Consider a different column chemistry (e.g., C18, PFP).[2][12][13] |
| Inconsistent Results / Poor Reproducibility | - Variable matrix effects between samples.- Inconsistent sample preparation.- Instability of the analyte or derivatized product. | - Employ a stable isotope-labeled internal standard.[5]- Standardize and automate the sample preparation workflow where possible.- Evaluate the stability of 2-ME2 and its derivatives under the storage and analytical conditions.[20] |
| Interference from Isomers | - Co-elution of 2-ME2 with its isomers (e.g., 4-Methoxyestradiol).[1][3] | - Optimize the chromatographic method to achieve baseline separation of the isomers. This may involve using a high-resolution column and a shallow gradient.- Even with co-elution, different fragmentation patterns in MS/MS can allow for distinction.[1] |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for 2-ME2 Quantification
| Method | Derivatization Agent | Sample Matrix | LLOQ | Reference |
| LC-MS/MS | None | Human Plasma | 1 ng/mL | [5] |
| LC-MS/MS | MPDNP-F | Serum | 2.5 pg/mL | [1][3] |
| LC-MS/MS | Dansyl Chloride | Serum | 5.3-71.1 pg/mL (for a panel of estrogens) | [11] |
| LC-MS/MS | MPPZ | Human Plasma | 2-10 pg/mL (for a panel of estrogens) | [2][12][13] |
Experimental Protocols
Detailed Methodology for Dansyl Chloride Derivatization
This protocol is a general guideline based on common practices.[11][21][22] Optimization may be required for specific applications.
-
Sample Preparation:
-
Derivatization Reaction:
-
Post-Derivatization Clean-up (Optional but Recommended):
-
Perform a second LLE with hexane to remove excess derivatization reagent and by-products.
-
Evaporate the organic layer to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE. The specific sorbent and solvents will depend on the nature of the sample matrix and 2-ME2.
-
Column Conditioning:
-
Condition the SPE cartridge (e.g., C18) with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted plasma) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture to remove hydrophilic impurities while retaining 2-ME2.
-
-
Elution:
-
Elute 2-ME2 from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis or proceed with derivatization.
-
Visualizations
Caption: Workflow for derivatization-based LC-MS/MS analysis of 2-ME2.
Caption: Troubleshooting logic for low sensitivity in 2-ME2 analysis.
References
- 1. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. How to Optimize LC-MS Analysis? | Liquid Chromatography Mass Spectrometry (lc Ms) [bioanalyticalresearch.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. lcms.cz [lcms.cz]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting Poor Peak Shape in 2-Methoxyestradiol Chromatography: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2-Methoxyestradiol, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 2-Methoxyestradiol in reverse-phase HPLC?
A1: Poor peak shape for 2-Methoxyestradiol, a relatively non-polar and hydrophobic compound, in reverse-phase HPLC can stem from several factors. The most common issues include:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3][4][5]
-
Peak Fronting: This is less common for 2-Methoxyestradiol but can occur due to column overload, where too much sample is injected, or issues with the column packing.
-
Peak Broadening: Can be a result of several factors including extra-column volume, slow gradient elution, or a mismatch between the injection solvent and the mobile phase.
-
Split Peaks: May indicate a partially clogged frit, a void in the column packing, or co-elution with an interfering compound or isomer.[6]
Q2: How does the mobile phase pH affect the peak shape of 2-Methoxyestradiol?
A2: 2-Methoxyestradiol has an acidic pKa of approximately 10.29.[7] In reverse-phase chromatography, operating the mobile phase at a pH well below the pKa (ideally 2-3 pH units lower) ensures that the phenolic hydroxyl group is not ionized. This minimizes secondary interactions with the stationary phase and prevents peak tailing. If the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to broad or split peaks.
Q3: Can the injection solvent cause poor peak shape for 2-Methoxyestradiol?
A3: Yes, the injection solvent can significantly impact peak shape. Since 2-Methoxyestradiol has low water solubility, it is often dissolved in a stronger organic solvent like methanol, acetonitrile, or DMSO.[7][8][9][10] If the injection solvent is significantly stronger than the initial mobile phase of a gradient, it can cause peak distortion, including broadening and fronting. It is always recommended to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Q4: My 2-Methoxyestradiol peak is tailing. What are the first troubleshooting steps I should take?
A4: For peak tailing, a systematic approach is recommended. Start by checking the mobile phase pH to ensure it is sufficiently low. Next, consider the possibility of column overload by injecting a diluted sample. If the tailing improves, reduce the sample concentration. If the problem persists, it could be related to the column itself. Flushing the column, or replacing it if it's old, may resolve the issue. Using a highly deactivated, end-capped column can also minimize tailing by reducing silanol interactions.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape issue encountered with 2-Methoxyestradiol. This guide provides a step-by-step approach to identify and resolve the root cause.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing of 2-Methoxyestradiol.
Quantitative Data Summary for Mobile Phase Optimization
| Parameter | Recommended Range | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | To ensure 2-Methoxyestradiol (pKa ~10.29) is in its non-ionized form, minimizing silanol interactions. |
| Organic Modifier | Acetonitrile or Methanol | Both are effective, but acetonitrile can sometimes provide sharper peaks for hydrophobic compounds. |
| Buffer Concentration | 10-25 mM | Adequate for pH control without causing precipitation issues. |
Guide 2: Addressing Peak Fronting and Broadening
While less common, peak fronting and broadening can also affect the quality of 2-Methoxyestradiol chromatography.
Troubleshooting Workflow for Peak Fronting and Broadening
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medkoo.com [medkoo.com]
Technical Support Center: Optimizing 2-Methoxyestradiol-13C6 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of 2-Methoxyestradiol-13C6 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the concentration of this compound crucial for my assay?
Optimizing the concentration of your internal standard (IS), this compound, is critical for ensuring the accuracy, precision, and reliability of your analytical method.[1][2] An appropriate IS concentration helps to compensate for variability during sample preparation, injection, and ionization in the mass spectrometer.[3][4] An unoptimized concentration can lead to issues such as non-linearity of the calibration curve, inaccurate quantification, and increased variability in results.[1][5]
Q2: What is a good starting concentration for this compound?
A common starting point for an internal standard concentration is in the mid-range of the calibration curve for the analyte (2-Methoxyestradiol).[6] For instance, if your calibration curve for 2-Methoxyestradiol spans from 5 to 200 pg/mL, a starting concentration of 50 pg/mL for this compound would be a reasonable choice.[7] It is also recommended to use a concentration that provides a reproducible and stable signal, not too close to the limit of detection (LOD).[8]
Q3: How does the concentration of this compound affect the analyte signal?
The concentration of the internal standard can influence the analyte signal, particularly in electrospray ionization (ESI) mass spectrometry, due to competition for ionization.[2][9] If the IS concentration is too high, it can suppress the ionization of the analyte, especially at the lower limit of quantification (LLOQ), leading to decreased sensitivity. Conversely, a very low IS concentration might not provide a sufficiently stable signal to reliably normalize the analyte response across the entire calibration range.
Q4: What are the acceptance criteria for the internal standard response variability?
Regulatory bodies like the FDA provide guidance on monitoring internal standard response. While there isn't a strict universal rule, a common practice is to establish acceptance criteria during method validation.[10] For stable isotope-labeled internal standards like this compound, the response in unknown samples should generally be within 50-150% of the average response in the calibration standards and quality control (QC) samples.[10][11] Any significant deviation from this range should trigger an investigation.[12]
Table 1: General Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Limit | Regulatory Guidance (General Reference) |
| IS Response in Unknowns vs. Calibrators/QCs | 50% - 150% | FDA, EMA |
| Precision (%CV) of IS Response | ≤ 15% | General Industry Practice |
| IS Contribution to Analyte Signal at LLOQ | < 5% | ICH M10 Guidance |
| Analyte Contribution to IS Signal | < 1% of IS response | General Industry Practice |
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard Signal Across a Run
-
Symptom: The peak area of this compound is inconsistent across calibration standards, QCs, and unknown samples. The coefficient of variation (%CV) of the IS response is greater than 15%.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the IS to all samples. Verify the accuracy and calibration of pipettes.[13] |
| Matrix Effects | Different lots of biological matrix can cause variable ion suppression or enhancement.[5] Evaluate matrix effects by comparing the IS response in different matrix lots. If significant effects are observed, further sample cleanup or chromatographic optimization may be necessary.[14] |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance. Run a system suitability test to ensure the instrument is stable. |
| Improper Sample Mixing | Ensure thorough vortexing or mixing after the addition of the IS to the sample. |
Issue 2: Non-Linear Calibration Curve
-
Symptom: The calibration curve for 2-Methoxyestradiol, when plotted as the analyte/IS peak area ratio versus concentration, is not linear (e.g., r² < 0.99).
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inappropriate IS Concentration | If the IS concentration is too high, it can suppress the analyte signal at low concentrations. If it's too low, the signal may not be stable at high analyte concentrations. Re-evaluate the IS concentration by testing a few different levels (e.g., low, medium, and high QC levels).[1] |
| Cross-Contribution between Analyte and IS | Check for isotopic impurities in the analyte and the IS. The unlabeled analyte in the IS solution can contribute to the analyte signal, and vice versa. The contribution of the IS to the analyte signal should be less than 5% at the LLOQ.[15] |
| Detector Saturation | If the IS or analyte signal is too high, it can saturate the detector. Dilute the samples or reduce the injection volume. |
Issue 3: Systematic Trend in Internal Standard Response
-
Symptom: The internal standard signal consistently increases or decreases over the course of the analytical run.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Chromatographic Column Degradation | The performance of the analytical column may degrade over time. Implement a column washing step between injections or replace the column. |
| Instrument Source Contamination | The ion source of the mass spectrometer may become contaminated during the run. Clean the ion source according to the manufacturer's instructions. |
| Changes in Mobile Phase Composition | Ensure the mobile phase composition remains consistent throughout the run. Check for solvent evaporation or improper mixing. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Prepare Stock Solutions: Prepare a stock solution of 2-Methoxyestradiol and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare Calibration Standards and QCs: Prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high) for 2-Methoxyestradiol in the biological matrix of interest.
-
Test Different IS Concentrations: Spike three different concentrations of this compound into separate sets of calibration standards and QCs. A good starting point is to test concentrations equivalent to the low, medium, and high QC concentrations of the analyte.
-
Sample Preparation and Analysis: Process and analyze all samples using your LC-MS/MS method.
-
Data Evaluation:
-
Evaluate the linearity (r²) of the calibration curves for each IS concentration.
-
Assess the accuracy and precision of the QCs at each IS concentration.
-
Examine the stability and consistency of the IS peak area across all samples for each concentration level.
-
-
Selection of Optimal Concentration: Choose the concentration of this compound that provides the best linearity, accuracy, and precision, along with a stable and reproducible IS signal.
Table 2: Example Data for IS Concentration Optimization
| IS Concentration | Calibration Curve Linearity (r²) | QC Accuracy (% Bias) | QC Precision (%CV) | IS Peak Area %CV |
| Low (e.g., 10 pg/mL) | 0.992 | -8.5 to +10.2 | < 12% | 18% |
| Medium (e.g., 50 pg/mL) | 0.998 | -4.2 to +5.1 | < 8% | 7% |
| High (e.g., 200 pg/mL) | 0.995 | -6.8 to +7.5 | < 10% | 9% |
In this example, the medium concentration would be selected as optimal.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting high internal standard variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 12. en.cmicgroup.com [en.cmicgroup.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 15. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxyestradiol (2-ME2) Analysis
Welcome to the technical support center for the analysis of 2-Methoxyestradiol (2-ME2). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression in LC-MS/MS workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of 2-Methoxyestradiol.
Question: I am observing significant ion suppression and poor sensitivity when analyzing 2-ME2 in plasma samples. What are the likely causes and how can I resolve this?
Answer:
Ion suppression in the analysis of 2-ME2 from complex biological matrices like plasma is a common issue that can severely compromise data quality.[1][2][3] The primary cause is the co-elution of matrix components (e.g., phospholipids, salts, proteins) with 2-ME2, which compete for ionization in the mass spectrometer source.[1][4] Here is a systematic approach to troubleshoot and mitigate this problem:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. It selectively extracts analytes while minimizing non-specific compounds that cause ion suppression.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating 2-ME2 from interfering substances. A method for 2-ME2 in human plasma utilized LLE with ethyl acetate.[7]
-
Protein Precipitation: While a simpler method, protein precipitation may not completely remove all interfering components, such as phospholipids, which are a major cause of ion suppression.[8]
-
-
Chromatographic Separation: Improving the separation of 2-ME2 from matrix components is crucial.
-
Gradient Optimization: Adjust the mobile phase gradient to ensure 2-ME2 elutes in a region free from significant ion suppression.[2][9] Typically, suppression is most pronounced at the beginning and end of the chromatographic run where unretained and strongly retained compounds elute.[2]
-
Column Selection: Employing a column with a different selectivity (e.g., C18, PFP) can alter the elution profile of interferences relative to your analyte.[10]
-
-
Modify MS Source Conditions and Mobile Phase:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[4][5][11] Consider switching to an APCI source if your instrument allows.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization. While formic acid is common, it may enhance the ionization of background components.[11] Using a softer ionization agent like ammonium formate might be beneficial.[11] Avoid additives like Trifluoroacetic acid (TFA) which are known to cause significant ion suppression.[12]
-
-
Implement a Robust Calibration Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS (e.g., deuterated 2-ME2) co-elutes with the analyte and experiences similar suppression effects, allowing for accurate quantification based on the analyte-to-IS ratio.[1][13] A method for 2-ME2 successfully used deuterated 2ME2 (2ME2-d5) as an internal standard.[7]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to account for matrix-induced changes in ionization efficiency.[1][5]
-
Below is a troubleshooting workflow to address ion suppression:
Question: My 2-ME2 assay is suffering from low sensitivity, even with a clean sample. How can I enhance the signal?
Answer:
Low sensitivity in 2-ME2 analysis, especially in biological samples where concentrations are inherently low, can be a significant hurdle.[14] If ion suppression has been minimized, consider the following strategies to boost your signal:
-
Chemical Derivatization: Derivatizing 2-ME2 can significantly improve its ionization efficiency and, consequently, the sensitivity of the assay. A study demonstrated that derivatization with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) greatly enhanced the detectability of 2-ME2 in positive electrospray ionization (ESI-MS/MS).[10][14] This approach allowed for a lower limit of quantification of 2.5 pg/mL.[14]
-
Optimization of MS Parameters: Systematically optimize MS parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature, to maximize the signal for your specific analyte and its derivative.
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is optimal for ionizing 2-ME2. For ESI, the general rule is to set the pH about two units below the pKa for positive ion mode or two units above the pKa for negative ion mode to ensure the analyte is in its charged form.[12]
The following diagram illustrates the workflow for enhancing sensitivity through derivatization:
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression in bioanalytical LC-MS?
A1: The most common sources of ion suppression, a specific type of matrix effect, are endogenous components from the biological sample that co-elute with the analyte of interest.[1] These include phospholipids, proteins, lipids, salts, and other small molecules.[1] Exogenous sources can also contribute, such as mobile phase additives, plasticizers from lab consumables, and anticoagulants used during sample collection.[5]
Q2: How can I quantitatively assess the degree of ion suppression in my 2-ME2 assay?
A2: The most common method is the post-extraction addition technique.[9][13] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted sample matrix. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[15]
Q3: Is it better to use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for 2-ME2 sample preparation?
A3: Both LLE and SPE are effective methods for reducing matrix effects.[1] The choice often depends on the specific matrix, required throughput, and available resources. SPE can offer higher selectivity and more thorough cleanup, especially for removing phospholipids, but may require more extensive method development.[1][6] LLE is a robust and widely used technique that has been successfully applied to 2-ME2 analysis in plasma.[7]
Q4: Can changing my mobile phase additives help reduce ion suppression for 2-ME2?
A4: Yes, mobile phase composition is critical.[16][17][18] Some additives, like TFA, are known to cause significant ion suppression.[12] Switching from a strong acid like formic acid to a milder additive like ammonium formate can sometimes reduce the ionization of interfering background components more than the analyte, thus improving the signal-to-noise ratio.[11]
Quantitative Data Summary
The following table summarizes the performance of an LC-MS/MS method for 2-ME2 analysis, highlighting the impact of different sample preparation and calibration strategies.
| Parameter | Protein Precipitation | LLE with Ethyl Acetate[7] | SPE | LLE + Derivatization (MPDNP-F)[14] |
| Internal Standard | Structural Analog | Deuterated 2-ME2 (2ME2-d5) | Deuterated 2-ME2 | Deuterated 2-ME2 |
| Observed Ion Suppression | High | Moderate | Low | Low |
| LLOQ | ~50-100 pg/mL | 1 ng/mL* | ~10-50 pg/mL | 2.5 pg/mL |
| Accuracy (%) | 80-120% | 105-108% | 90-110% | 85-115% |
| Precision (%RSD) | < 20% | 3.62-5.68% | < 15% | < 15% |
Note: The reported LLOQ of 1 ng/mL for the LLE method was sufficient for the study's purpose but may not be sensitive enough for all applications. The derivatization method demonstrates significantly enhanced sensitivity.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol allows for the visualization of chromatographic regions where ion suppression occurs.
-
Setup:
-
Prepare a solution of 2-ME2 (e.g., 100 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse this solution post-column into the mobile phase stream flowing to the mass spectrometer.
-
Set the mass spectrometer to monitor the MRM transition for 2-ME2.
-
-
Procedure:
-
Begin the infusion and allow the signal to stabilize, creating a constant, elevated baseline.
-
Inject a blank, extracted sample matrix (e.g., plasma extract prepared by your method).
-
Monitor the baseline signal. Any dip or decrease in the signal indicates a region of ion suppression.[9]
-
Protocol 2: Sample Preparation of 2-ME2 from Plasma using LLE
This protocol is based on a published method for the determination of 2-ME2 in human plasma.[7]
-
Materials:
-
Human plasma (0.3 mL aliquots)
-
Internal Standard (IS) solution (deuterated 2-ME2, e.g., 2ME2-d5)
-
Ethyl acetate
-
-
Procedure:
-
To a 0.3 mL aliquot of plasma, add the IS solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 3: Derivatization of 2-ME2 for Enhanced Sensitivity
This protocol is adapted from a method using MPDNP-F for enhanced detection.[10][14]
-
Materials:
-
Dried sample extract containing 2-ME2
-
MPDNP-F derivatizing agent solution
-
Potassium carbonate buffer
-
Acetonitrile
-
-
Procedure:
-
To the dried sample extract, add 50 µL of the MPDNP-F solution in acetonitrile.
-
Add 50 µL of potassium carbonate buffer.
-
Vortex the mixture and incubate at 60°C for 20 minutes.
-
After incubation, cool the sample to room temperature.
-
Inject an aliquot directly into the LC-MS/MS system.
-
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 14. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Sample preparation techniques to minimize 2-Methoxyestradiol degradation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on sample preparation techniques to minimize the degradation of 2-Methoxyestradiol (2-ME2), ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxyestradiol (2-ME2) and why is its stability a concern?
A1: 2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of estradiol with potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects, making it a compound of interest in cancer and other disease research.[1][2][3] Its stability is a critical concern because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of its biological effects. Due to rapid metabolism and poor bioavailability observed in clinical trials, careful ex vivo sample handling is paramount to prevent degradation.[4]
Q2: What are the main factors that can cause 2-ME2 degradation in my samples?
A2: The primary factors contributing to 2-ME2 degradation during sample preparation include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Extreme pH conditions can affect the stability of 2-ME2.
-
Light Exposure: Like other estrogen compounds, 2-ME2 may be sensitive to light, leading to photodegradation.[1][2][3][4][5]
-
Enzymatic Activity: Residual enzymatic activity from UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in biological samples can lead to the conjugation and apparent "degradation" of 2-ME2.
-
Oxidation: As a downstream metabolite of catechol estrogens, 2-ME2 may be susceptible to oxidative degradation.[6][7]
Q3: How should I store my 2-ME2-containing samples?
A3: For long-term storage, it is recommended to store samples at -80°C. As a crystalline solid, 2-ME2 is stable for at least four years when stored at -20°C.[8] For short-term storage during sample processing, it is crucial to keep samples on ice and below 4°C.
Troubleshooting Guides
Low Recovery of 2-ME2 in Analytical Assays (LC-MS/MS, ELISA)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low 2-ME2 signal across all samples | Systematic degradation during collection and initial processing. | 1. Review your sample collection protocol. Ensure rapid processing and cooling of samples immediately after collection. 2. Incorporate an antioxidant cocktail during collection (see Protocol 2). 3. For cell culture, ensure rapid harvesting and cell lysis on ice. |
| Inefficient extraction. | 1. Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen solvent is appropriate for 2-ME2. 2. Verify the pH of your buffers during extraction. | |
| Inconsistent 2-ME2 levels in replicate samples | Variable degradation due to inconsistent handling. | 1. Standardize all sample handling steps, ensuring consistent timing and temperature for each sample. 2. Ensure thorough mixing of samples, especially after thawing. |
| Incomplete inhibition of enzymatic activity. | 1. Verify the concentration and activity of UGT and SULT inhibitors if used. 2. Consider adding a broader spectrum of inhibitors or optimizing their concentrations (see Protocol 3). | |
| Gradual decrease in 2-ME2 signal over time in stored samples | Long-term storage instability. | 1. Ensure your storage temperature is consistently maintained at -80°C. Avoid repeated freeze-thaw cycles. 2. Aliquot samples into smaller volumes before freezing to minimize the number of freeze-thaw cycles. |
| No detectable 2-ME2 in samples where it is expected | Complete degradation of the analyte. | 1. Review all steps of your protocol for potential exposure to high temperatures, extreme pH, or prolonged light. 2. Prepare a fresh set of samples with immediate processing and analysis to confirm the presence of 2-ME2. |
High Variability in ELISA Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High coefficient of variation (%CV) between duplicate/triplicate wells | Inconsistent sample degradation across the plate. | 1. Ensure uniform temperature across the microplate during all incubation steps. Avoid stacking plates. 2. Minimize the time the plate is exposed to light, especially during substrate incubation. |
| Pipetting inconsistencies. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. | |
| Edge effects (higher or lower signals in outer wells) | Temperature gradients or evaporation. | 1. Ensure the plate is sealed properly during incubations. 2. Float the plate in a water bath for more uniform temperature distribution if incubating at elevated temperatures. |
Quantitative Data Summary
Table 1: Stability of 2-Methoxyestradiol in Human Serum
| Condition | Duration | Temperature | Analyte Stability |
| Freeze-Thaw Cycles | Up to 3 cycles | -80°C | Stable |
| Short-term Storage | 24 hours | 4°C | Stable |
| Short-term Storage | 72 hours | 4°C | Stable |
| Short-term Storage | 24 hours | 25°C | Degradation observed |
Data summarized from a study on a sensitive LC-MS/MS assay for 2-ME2.
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Minimizing 2-ME2 Degradation
This protocol outlines a general workflow for processing biological samples (plasma, serum, cell lysates) to minimize 2-ME2 degradation.
Materials:
-
Collection tubes pre-chilled on ice
-
Refrigerated centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Storage vials suitable for -80°C
-
Antioxidant cocktail (see Protocol 2)
-
Enzyme inhibitors (see Protocol 3)
Procedure:
-
Sample Collection: Collect blood or other biological fluids in pre-chilled tubes. For cell cultures, harvest cells and place the cell pellet on ice immediately.
-
Immediate Processing: Process samples as quickly as possible. For blood, centrifuge at 4°C to separate plasma or serum. For cells, proceed immediately to lysis on ice.
-
Addition of Stabilizers: If desired, add an antioxidant cocktail and/or enzyme inhibitors to the sample immediately after collection or during lysis.
-
Extraction (if applicable): Perform liquid-liquid or solid-phase extraction on ice or at 4°C.
-
Storage: Aliquot the final samples into cryovials and store them at -80°C until analysis. Avoid exposure to light.
Protocol 2: Preparation and Use of an Antioxidant Cocktail
This protocol is adapted from methods used for stabilizing structurally similar catecholamines and can be applied to samples containing 2-ME2.
Materials:
-
Ascorbic acid (Vitamin C)
-
Reduced Glutathione (GSH)
-
Ultrapure water
Procedure:
-
Prepare a 100x stock solution:
-
Dissolve ascorbic acid to a final concentration of 10 mg/mL in ultrapure water.
-
Dissolve reduced glutathione to a final concentration of 5 mg/mL in ultrapure water.
-
Filter-sterilize the solution and store it in small aliquots at -20°C, protected from light.
-
-
Use in Samples:
-
Add the 100x antioxidant cocktail to your sample to achieve a 1x final concentration (e.g., add 10 µL of 100x stock to 990 µL of sample).
-
Add the cocktail as early as possible in the sample preparation workflow.
-
Protocol 3: Inhibition of UGT and SULT Enzymes
This protocol provides guidance on using general inhibitors for UGT and SULT enzymes to prevent 2-ME2 conjugation.
Materials:
-
Hecogenin (UGT inhibitor)
-
2,6-dichloro-4-nitrophenol (DCNP) (SULT inhibitor)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Prepare stock solutions:
-
Prepare a 10 mM stock solution of Hecogenin in DMSO.
-
Prepare a 1 mM stock solution of DCNP in DMSO.
-
Store stock solutions at -20°C.
-
-
Inhibition in Samples:
-
The optimal final concentration of each inhibitor should be determined empirically for your specific sample type and experimental conditions. A starting point is a final concentration of 1-10 µM for Hecogenin and 1 µM for DCNP.
-
Add the inhibitors to the sample prior to any incubation steps where enzymatic activity might occur.
-
Visualizations
Caption: Key signaling pathways affected by 2-Methoxyestradiol.
Caption: Workflow to minimize 2-ME2 degradation.
Caption: Key factors contributing to 2-ME2 instability.
References
- 1. Photodegradation of common environmental pharmaceuticals and estrogens in river water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Environmental factors affecting ultraviolet photodegradation rates and estrogenicity of estrone and ethinylestradiol in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of common environmental pharmaceuticals and estrogens in river water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Photodegradation of free estrogens driven by UV light: Effects of operation mode and water matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low recovery of 2-Methoxyestradiol from biological matrices.
Welcome to the technical support center for the analysis of 2-Methoxyestradiol (2-ME2). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and quantification of 2-ME2 from biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the analysis of 2-ME2, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I am experiencing consistently low recovery of 2-ME2 from plasma samples. What are the potential causes?
Low recovery of 2-ME2 can stem from several factors related to its physicochemical properties and its interaction with the biological matrix. Key issues include:
-
Poor Solubility: 2-ME2 has poor water solubility, which can hinder its efficient extraction from aqueous biological fluids.[1][2]
-
Extensive Protein Binding: A significant fraction of 2-ME2 in plasma is bound to proteins such as albumin and sex-hormone-binding globulin.[3] Inefficient disruption of this binding during sample preparation will lead to low recovery.
-
Metabolism and Degradation: 2-ME2 is an endogenous metabolite of estradiol and can be further metabolized, particularly through glucuronidation, which increases its water solubility and affects its extraction profile.[1][4] Sample handling and storage are critical to prevent enzymatic degradation.
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimized for the specific properties of 2-ME2 or the matrix being used.
-
Adsorption to Labware: Due to its hydrophobic nature, 2-ME2 can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware, leading to significant analyte loss.[2]
Q2: My recovery after protein precipitation (PPT) is particularly low. How can I improve it?
Protein precipitation is a fast but sometimes inefficient method for analytes that are heavily protein-bound.
-
Choice of Precipitation Solvent: Acetonitrile is generally more effective than methanol for precipitating plasma proteins. A solvent-to-sample ratio of at least 3:1 (v/v) is recommended for efficient protein removal.[5]
-
Temperature: Performing the precipitation at low temperatures can enhance protein aggregation and precipitation.[6]
-
Addition of Acid: The use of acidic precipitating agents can help disrupt the binding of 2-ME2 to plasma proteins, thereby improving its recovery in the supernatant. However, the stability of 2-ME2 under acidic conditions should be verified.
-
Ionic Strength: Increasing the ionic strength of the solution by adding salt can sometimes improve the precipitation efficiency for certain proteins.[7]
Q3: What factors should I consider when developing a Solid-Phase Extraction (SPE) method for 2-ME2?
SPE is a powerful technique for cleaning up and concentrating analytes. For optimal recovery of 2-ME2, consider the following:
-
Sorbent Selection: Reversed-phase sorbents like C18 are commonly used for the extraction of steroids like 2-ME2 from aqueous matrices.[8][9] The choice of sorbent should be based on the hydrophobicity of 2-ME2.
-
pH Optimization: The pH of the sample and the loading buffer can influence the retention of 2-ME2 on the SPE sorbent. Adjusting the pH may be necessary to ensure optimal interaction.[10][11]
-
Wash Steps: The wash solvent should be strong enough to remove interfering substances without prematurely eluting the 2-ME2. A common strategy is to use a wash solvent with a lower organic content than the elution solvent.
-
Elution Solvent: The elution solvent must be strong enough to completely desorb 2-ME2 from the sorbent. Methanol is a common elution solvent for C18 columns.[8] Using two smaller aliquots of elution solvent can be more effective than one large volume.[12]
Q4: I'm using Liquid-Liquid Extraction (LLE). Which organic solvent is best for 2-ME2?
The choice of organic solvent is critical for efficient LLE.
-
Solvent Polarity: The solvent should be immiscible with the aqueous sample and have a high affinity for 2-ME2. Ethyl acetate is a commonly used solvent for extracting 2-ME2 from plasma.[13] Other solvents like methyl tert-butyl ether (MTBE) have also been used.[14]
-
pH Adjustment: Adjusting the pH of the aqueous sample can influence the partition coefficient of 2-ME2, potentially improving its transfer into the organic phase.
-
Emulsion Formation: Vigorous mixing can lead to the formation of emulsions, which complicates phase separation and can lead to analyte loss. Gentle mixing or centrifugation can help to break up emulsions.
Q5: My results are inconsistent and not reproducible. What could be the cause?
Lack of reproducibility can be due to several factors:
-
Analyte Stability: 2-ME2 may not be stable under certain storage or experimental conditions. It is recommended to store samples at -80°C and minimize freeze-thaw cycles.[15][16] Stability at different temperatures (e.g., room temperature, 4°C) should be assessed.[16]
-
Presence of Isomers: 2-ME2 has several isomers, such as 4-methoxyestradiol, which can interfere with quantification if the analytical method is not specific enough.[17] Chromatographic separation needs to be optimized to resolve these isomers.
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 2-ME2, leading to inaccurate and variable results.[18][19] A thorough validation of matrix effects is crucial. Using a deuterated internal standard (e.g., 2-ME2-d5) can help to compensate for these effects.[13]
-
Derivatization Issues: While derivatization can improve sensitivity, incomplete or variable derivatization reactions will lead to poor reproducibility.[17][20] Reaction conditions such as temperature and time should be optimized.[20]
Quantitative Data on 2-ME2 Recovery and Assay Performance
The following tables summarize quantitative data from various studies to allow for easy comparison of different analytical approaches.
Table 1: Performance of Analytical Methods for 2-ME2 Quantification
| Analytical Method | Biological Matrix | Accuracy (%) | Precision (%RSD) | LLOQ | Citation |
| LC-MS/MS | Human Plasma | 105 - 108 | 3.62 - 5.68 | 1 ng/mL | [13] |
| HPLC-UV | Human Plasma | 90.7 - 105.2 | 3.17 - 8.27 | 1 ng/mL | [8][21] |
| LC-MS/MS with Derivatization | Human Serum | 93 - 113 (Recovery) | <10.0 (Variation) | 2.5 pg/mL | [16] |
| LC-MS/MS with HF-LPME | Human Urine | - | - | 0.14 pg/mL | [22] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; HF-LPME: Hollow Fiber Liquid-Phase Microextraction.
Table 2: Comparison of 2-ME2 Extraction Techniques
| Extraction Method | Biological Matrix | Key Parameters | Reported Recovery/Performance | Citation |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Solvent: Ethyl Acetate | Assay accuracy: 105-108% | [13] |
| Solid-Phase Extraction (SPE) | Human Plasma | Sorbent: C18 | Assay accuracy: 90.7-105.2% | [8][21] |
| Solid-Phase Extraction (SPE) | Human Plasma | Sorbent: Oasis® MCX | Elution with 100% Methanol | [20] |
| Protein Precipitation (PPT) | Biological Fluids | Solvent: Acetonitrile (3:1 ratio) | Generally provides fast and simple sample prep | [5] |
Experimental Protocols
Below are detailed methodologies for common 2-ME2 extraction procedures. These should be adapted and validated for your specific application.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on the methodology described by Dai et al. (2005).[13]
-
Sample Preparation:
-
Aliquot 0.3 mL of human plasma into a clean microcentrifuge tube.
-
Spike the sample with an appropriate amount of internal standard (e.g., 2-ME2-d5).
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from the method by Lakhani et al. (2004).[8][21]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take 1 mL of plasma and dilute it with an equal volume of water or a suitable buffer.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the 2-ME2 from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of mobile phase (e.g., 50% acetonitrile in water) for analysis.[8]
-
Visualizations: Workflows and Pathways
Troubleshooting Low Recovery of 2-Methoxyestradiol
Caption: A troubleshooting workflow for diagnosing low 2-ME2 recovery.
General Experimental Workflow for 2-ME2 Analysis
References
- 1. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma protein binding of the investigational anticancer agent 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. daneshyari.com [daneshyari.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of 2-methoxyestradiol from endometrial cancer patients' urine by LC-MS/MS with hollow fiber liquid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
LC-MS/MS instrument parameters for optimal 2-Methoxyestradiol detection.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing LC-MS/MS instrument parameters for the detection of 2-Methoxyestradiol (2-ME2). It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS/MS parameters for 2-Methoxyestradiol (2-ME2) detection?
A1: Optimal detection of 2-ME2 can be achieved using various LC-MS/MS parameters, which may require optimization based on the specific instrumentation and sample matrix. Below is a summary of reported starting parameters. Derivatization is often employed to enhance sensitivity.
Table 1: Recommended Mass Spectrometry Parameters for 2-Methoxyestradiol (2-ME2)
| Parameter | Setting | Source |
| Ionization Mode | ESI Positive or APCI | [1][2] |
| Precursor Ion (m/z) | 303.1 (Underivatized) | [2] |
| 581.1 (MPDNP-F derivatized) | [1] | |
| Product Ion (m/z) | 136.8 (Underivatized) | [2] |
| 534.4 (MPDNP-F derivatized) | [1] | |
| Internal Standard | Deuterated 2-ME2 (e.g., d5-2ME2) | [2] |
| IS Precursor Ion (m/z) | 308.1 (d5-2ME2) | [2] |
| IS Product Ion (m/z) | 138.8 (d5-2ME2) | [2] |
Table 2: Recommended Chromatographic Conditions for 2-Methoxyestradiol (2-ME2)
| Parameter | Setting | Source |
| Column | C18 (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) | [2] |
| Mobile Phase A | Water | [2] |
| Mobile Phase B | Methanol | [2] |
| Flow Rate | 0.25 mL/min | [2] |
| Gradient | Gradient elution (specifics to be optimized) | [2] |
Q2: How can I improve the sensitivity of my 2-ME2 assay?
A2: Due to the typically low physiological concentrations of 2-ME2, enhancing assay sensitivity is a common challenge.[1] Consider the following strategies:
-
Derivatization: Derivatizing 2-ME2 with agents like 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) can significantly improve ionization efficiency in positive electrospray ionization (ESI) mode.[1]
-
Sample Preparation: Optimize your sample preparation to effectively remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) can be employed.[2]
-
Instrument Optimization: Fine-tune mass spectrometer parameters such as collision energy and ionization source settings to maximize the signal for your specific MRM transitions.
Q3: I am observing poor peak shape (tailing or broadening) for my 2-ME2 peak. What are the possible causes and solutions?
A3: Poor peak shape can be caused by several factors. Here are some common causes and their solutions:
-
Column Contamination: Residual matrix components can accumulate on the column.
-
Solution: Implement a robust column washing protocol between injections and consider using a guard column.
-
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or consider a different column chemistry.
-
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Dilute your sample and reinject.
-
-
Extra-column Dead Volume: Excessive tubing length or improper fittings can cause peak broadening.
-
Solution: Minimize tubing length and ensure all fittings are properly connected.
-
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can significantly impact the signal-to-noise ratio and the limit of detection.
Table 3: Troubleshooting High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Dirty Ion Source | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
| Leaks in the LC System | Inspect all fittings and connections for any signs of leaks. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol/water). |
| Improperly Set MS Parameters | Optimize source parameters such as gas flow rates and temperatures. |
Issue 2: Poor Reproducibility of Retention Time
Shifts in retention time can lead to inaccurate peak integration and compound identification.
Table 4: Troubleshooting Retention Time Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure mobile phases are well-mixed and degassed. Prepare fresh mobile phases daily. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Air Bubbles in the Pump | Degas the mobile phases and prime the pumps to remove any air bubbles. |
| Column Degradation | Replace the column if it has been used for a large number of injections or if the pressure has significantly increased. |
| Changes in Sample Matrix | Ensure consistent sample preparation to minimize matrix variability between injections. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
Matrix effects can significantly impact the accuracy and precision of quantitation.
Table 5: Troubleshooting Matrix Effects
| Potential Cause | Troubleshooting Step |
| Co-elution of Interfering Compounds | Modify the chromatographic gradient to improve the separation of 2-ME2 from matrix components. |
| Insufficient Sample Cleanup | Optimize the sample preparation method (LLE or SPE) to more effectively remove interfering substances. |
| High Concentration of Salts or Buffers | Reduce the concentration of non-volatile salts in the sample and mobile phase. |
| Ion Source Saturation | Dilute the sample to reduce the overall concentration of analytes entering the mass spectrometer. |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard (e.g., d5-2ME2) that co-elutes with the analyte can help to compensate for matrix effects.[2] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the determination of 2-ME2 in human plasma.[2]
-
Spiking: To 0.3 mL of plasma sample, add the internal standard (e.g., d5-2ME2).
-
Extraction: Add 1.5 mL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for 2-Methoxyestradiol analysis.
Caption: Troubleshooting workflow for poor signal in 2-ME2 analysis.
References
How to handle isomeric interference in 2-Methoxyestradiol analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling isomeric interference during the analysis of 2-Methoxyestradiol (2-ME2).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with 2-Methoxyestradiol (2-ME2) analysis?
A1: The accurate quantification of 2-ME2 can be challenging due to the presence of several isomers that may have the same mass-to-charge ratio (m/z) in mass spectrometry. Common interfering isomers include:
-
4-Methoxyestradiol (4-ME2): A positional isomer of 2-ME2.
-
3-O-methyl 2-hydroxyestradiol: An isomer where the methyl group is on the 3-hydroxyl group of 2-hydroxyestradiol.
-
3-O-methyl 4-hydroxyestradiol (3M4OH): An isomer of 4-methoxyestradiol.[1][2]
These isomers can co-elute with 2-ME2 in chromatographic systems, leading to inaccurate quantification if not properly resolved.
Q2: What is the recommended analytical technique for 2-ME2 analysis to overcome isomeric interference?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of 2-ME2 and its isomers.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Effective chromatographic separation is crucial to resolve isomers before they enter the mass spectrometer. Furthermore, even if isomers are not perfectly separated chromatographically, they can sometimes be distinguished by their unique fragmentation patterns in the MS/MS analysis.[2]
Q3: How can I improve the separation and sensitivity of my 2-ME2 assay?
A3: Derivatization is a highly effective strategy to enhance both chromatographic separation and sensitivity.[1][2] Derivatizing agents react with specific functional groups on the 2-ME2 molecule, altering its chemical properties. This can lead to:
-
Improved Chromatographic Resolution: The derivatized isomers may have more significant differences in their physicochemical properties, allowing for better separation on the LC column.
-
Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, leading to a stronger signal in the mass spectrometer and thus a lower limit of quantification.
A commonly used derivatizing agent for this purpose is 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F).[1][2]
Troubleshooting Guides
Issue 1: Poor chromatographic separation of 2-ME2 from its isomers.
| Possible Cause | Troubleshooting Step |
| Inadequate LC column chemistry. | Ensure you are using a column with appropriate selectivity for steroid isomers. A C18 column is a common starting point, but other phases like phenyl-hexyl or pentafluorophenyl (PFP) might offer better resolution.[1][3] |
| Suboptimal mobile phase composition. | Optimize the gradient elution profile of your mobile phase (e.g., methanol and water).[1] Small adjustments in the organic solvent percentage or the gradient slope can significantly impact separation. |
| Isomers are too similar in polarity. | Implement a derivatization step using an agent like MPDNP-F. This will alter the polarity of the isomers and enhance their separation.[1][2] |
Issue 2: Low sensitivity and high limit of quantification (LLOQ) for 2-ME2.
| Possible Cause | Troubleshooting Step |
| Poor ionization of native 2-ME2. | Use a derivatization reagent such as MPDNP-F to introduce a permanently charged group, which significantly enhances the signal in positive electrospray ionization (ESI) mode.[1][2] |
| Matrix effects from the biological sample. | Improve your sample preparation method. Techniques like liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) can help remove interfering substances from the sample matrix.[1] |
| Suboptimal mass spectrometer settings. | Optimize the MS/MS parameters, including the precursor and product ion selection, collision energy, and ion source settings, to maximize the signal for 2-ME2. |
Issue 3: Inability to distinguish between co-eluting 2-ME2 and an isomer.
| Possible Cause | Troubleshooting Step |
| Isomers have the same precursor and product ions. | Explore different fragmentation pathways by adjusting the collision energy. Even if the primary fragments are the same, the ratio of different fragment ions might be unique to each isomer. |
| Chromatographic resolution is insufficient. | Re-optimize the LC method as described in "Issue 1". The primary goal should always be to achieve baseline separation of the isomers. |
| Derivatized isomers still co-elute. | While derivatization generally improves separation, some derivatized isomers might still be challenging to resolve. In such cases, focus on identifying unique fragment ions for each derivatized isomer in the MS/MS. Even if they co-elute, they can be quantified separately if they have distinct fragmentation patterns.[2] |
Data Presentation
Table 1: Comparison of Analytical Methods for 2-ME2 Quantification
| Method | Sample Preparation | Derivatization | LLOQ | Key Advantages |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | None | 1 ng/mL[1] | Simpler workflow, less sample preparation time. |
| LC-MS/MS with Derivatization | Liquid-Liquid Extraction or Solid-Phase Extraction | MPDNP-F | 2.5 pg/mL[2] | Significantly improved sensitivity, enhanced chromatographic separation of isomers. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 0.3 mL of human plasma, add an internal standard (e.g., deuterated 2-ME2).
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Derivatization with MPDNP-F
-
To the dried sample extract, add a solution of 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) in a suitable solvent (e.g., acetonitrile).
-
Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to the mixture.
-
Incubate the reaction mixture at 60°C for a specified time (e.g., 15 minutes).
-
After cooling, the sample is ready for injection into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of Estradiol to 2-Methoxyestradiol and its interfering isomer.
Caption: Troubleshooting workflow for handling isomeric interference in 2-ME2 analysis.
References
- 1. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 2-Methoxyestradiol-13C6 vs. Deuterated Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-Methoxyestradiol (2-ME), the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison between 13C-labeled (2-Methoxyestradiol-13C6) and deuterated internal standards, supported by experimental data from published bioanalytical methods.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, effectively compensating for variability in sample preparation, chromatography, and ionization. While both 13C-labeled and deuterated standards serve this purpose, their inherent physicochemical properties can lead to differences in analytical performance. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and analytical processes.
Performance Data: A Comparative Overview
Table 1: Performance Characteristics of this compound Internal Standard
| Parameter | Performance |
| Linearity (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL |
| Intra-assay Precision (RSD, %) | < 10.0% |
| Inter-assay Precision (RSD, %) | < 10.0% |
| Accuracy (Recovery, %) | 93 - 113% |
Data extracted from a study employing derivatization to enhance sensitivity.
Table 2: Performance Characteristics of Deuterated (d5) 2-Methoxyestradiol Internal Standard
| Parameter | Performance |
| Linearity | 1 - 100 ng/mL |
| Accuracy (%) | 105 - 108% |
| Precision (RSD, %) | 3.62 - 5.68% |
Data from a study analyzing 2-Methoxyestradiol in human plasma.
The Theoretical Edge: Why 13C-Labeling is Often Preferred
While both internal standards demonstrate acceptable performance, the scientific literature consistently highlights the theoretical advantages of 13C-labeled compounds over their deuterated counterparts for quantitative bioanalysis.[1][2]
-
Co-elution: 13C-labeled standards have physicochemical properties that are virtually identical to the unlabeled analyte. This results in near-perfect co-elution during chromatographic separation. Deuterated standards, due to the slight difference in bond strength between carbon-deuterium and carbon-hydrogen, can sometimes exhibit a small retention time shift.[1] This shift can be problematic if matrix effects vary across the chromatographic peak, potentially leading to inaccurate quantification.[3]
-
Isotopic Stability: The carbon-13 isotope is inherently stable and not susceptible to exchange. Deuterium atoms, particularly if located on exchangeable sites (e.g., hydroxyl or amine groups), can potentially be lost or exchanged with protons from the solvent, compromising the integrity of the internal standard.[4]
-
Absence of Isotope Effects: The use of deuterated standards can sometimes lead to "isotope effects" during mass spectrometric fragmentation, where the fragmentation pattern of the deuterated standard may differ slightly from the native analyte. This can complicate method development and potentially impact quantification.
Experimental Protocols: A Glimpse into the Methodology
The following are summaries of the experimental protocols used to generate the performance data presented above. These provide context for the results and serve as a methodological reference.
Protocol for 2-Methoxyestradiol Quantification Using this compound Internal Standard
This method utilizes a derivatization step to enhance the sensitivity for 2-Methoxyestradiol.
-
Sample Preparation:
-
To 180 µL of serum or calibration standard, 180 µL of the this compound internal standard solution (in acetonitrile) is added.
-
The mixture is vortexed and centrifuged.
-
The supernatant is diluted with water.
-
-
Solid Phase Extraction (SPE):
-
An Oasis® HLB µElution plate is conditioned with acetonitrile, methanol, and water.
-
The sample is loaded, washed with water and 50% methanol, and then eluted with acetonitrile.
-
-
Derivatization:
-
The eluate is dried under a stream of nitrogen.
-
A derivatizing agent, 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F), is added, and the mixture is heated.
-
The derivatized sample is dried and reconstituted in 20% acetonitrile for analysis.
-
-
LC-MS/MS Analysis:
-
Analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Quantification is achieved by plotting the peak area ratio of the derivatized 2-Methoxyestradiol to the derivatized this compound against the concentration.
-
Protocol for 2-Methoxyestradiol Quantification Using Deuterated (d5) Internal Standard
This method employs liquid-liquid extraction for sample cleanup.[5]
-
Sample Preparation:
-
To 0.3 mL of human plasma, the deuterated 2-Methoxyestradiol (2ME2-d5) internal standard is added.[5]
-
-
Liquid-Liquid Extraction (LLE):
-
LC-MS/MS Analysis:
-
Chromatographic separation is achieved on a Zorbax Eclipse C18 column with a gradient elution of methanol and water.[5]
-
Detection is performed using atmospheric pressure chemical ionization (APCI) MS/MS by monitoring the specific ion transitions for 2-Methoxyestradiol and its d5-labeled internal standard.[5]
-
Visualizing the Science: Pathways and Workflows
To further elucidate the context of 2-Methoxyestradiol analysis, the following diagrams illustrate its biological signaling pathway and a generalized experimental workflow for its quantification.
Caption: Simplified signaling pathway of 2-Methoxyestradiol.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 3. myadlm.org [myadlm.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of 2-Methoxyestradiol (2-ME2) Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 2-Methoxyestradiol (2-ME2), a critical endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties. Ensuring accurate and reproducible measurement of 2-ME2 is paramount for clinical trials and research studies. This document outlines the performance characteristics of common assay platforms, provides a framework for inter-laboratory cross-validation, and details the signaling pathways of 2-ME2.
Comparison of Analytical Methods
The two primary methodologies for quantifying 2-ME2 in biological matrices are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While both have their applications, they differ significantly in their performance characteristics.
1.1. Quantitative Performance
LC-MS/MS is widely considered the gold standard for small molecule quantification due to its high specificity and sensitivity. Immunoassays like ELISA, while cost-effective and high-throughput, can be susceptible to interferences, especially at low concentrations.[1][2]
| Parameter | LC-MS/MS Method 1[3] | LC-MS/MS Method 2[4] | HPLC-UV Method[5] | Representative ELISA (for related estrogen metabolites)[1][2] |
| Matrix | Human Plasma | Human Serum | Human Plasma | Human Urine |
| Linear Range | 1 - 100 ng/mL | Not Specified | 1 - 50 ng/mL | Varies by kit |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2.5 pg/mL | 1 ng/mL | Generally higher than LC-MS/MS |
| Accuracy (% Recovery) | 105 - 108% | Not Specified | 90.7 - 104.7% | Can be significantly higher than 100% (overestimation)[1][2] |
| Precision (% CV) | 3.6 - 5.7% | < 10% (between-run) | 3.2 - 8.3% | ≤ 14.2% |
Key Observation: Studies comparing immunoassays to LC-MS/MS for estrogen metabolites have found that immunoassays can yield results that are 1.4 to 11.8 times higher than those from LC-MS/MS.[1][2] This highlights the critical need for cross-validation if data from different assay types are to be compared.
Experimental Protocols & Methodologies
Detailed and standardized protocols are crucial for minimizing inter-laboratory variability. Below are summarized methodologies for the primary assay types.
2.1. LC-MS/MS Protocol (Summarized from Published Methods)
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of 2-ME2 in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
2.2. General Inter-Laboratory Cross-Validation Workflow
Cross-validation is essential when analytical data from different laboratories or different assays are to be combined or compared.[6][7][8] The process ensures that the methods are providing equivalent results.
Caption: Workflow for Inter-Laboratory Assay Cross-Validation.
2-Methoxyestradiol Signaling Pathways
2-ME2 exerts its biological effects through multiple mechanisms that are largely independent of estrogen receptors.[9][10] Its primary actions involve the disruption of microtubule dynamics and the suppression of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis.
Caption: Key Signaling Pathways of 2-Methoxyestradiol (2-ME2).
The antitumor activity of 2-ME2 is a result of its ability to disrupt microtubule function, leading to mitotic arrest and the induction of apoptosis in proliferating cells, including both tumor cells and endothelial cells.[5][11] Concurrently, by inhibiting HIF-1α, 2-ME2 reduces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), thereby cutting off the tumor's blood supply.[9][11]
Conclusion and Recommendations
The accurate quantification of 2-Methoxyestradiol is a complex task that requires robust and well-validated analytical methods.
-
Recommendation for High-Stakes Analysis: For clinical trials and pivotal studies, LC-MS/MS is the recommended platform due to its superior specificity, accuracy, and lower limits of quantification.[1][2][12]
-
Need for Cross-Validation: If different laboratories or assay methods are used within a single program, a formal cross-validation study is mandatory. The workflow presented in this guide provides a framework for such a study.
-
Caution with Immunoassays: While useful for high-throughput screening, data from 2-ME2 immunoassays should be interpreted with caution, particularly when measuring low endogenous concentrations, due to the potential for overestimation and cross-reactivity.[1][2] Confirmation with a reference method like LC-MS/MS is advisable.
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 2-Methoxyestradiol-13C6 as an Internal Standard
The quantification of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol with significant anti-tumor and anti-angiogenic properties, demands high accuracy and precision in bioanalytical methods. The use of a stable isotope-labeled (SIL) internal standard is crucial for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of 2-Methoxyestradiol-13C6 against other alternatives, supported by experimental data, to assist researchers in selecting the optimal internal standard for their work.
The Critical Role of an Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization, without interfering with its measurement. This allows for the correction of variations in sample recovery and matrix effects, which are common challenges in complex biological samples like plasma or serum.[1] Stable isotope-labeled internal standards, where atoms are replaced with their heavier stable isotopes (e.g., ¹³C or ²H), are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2]
Comparison of Internal Standard Alternatives
While several types of internal standards can be used, their ability to ensure accuracy and precision varies significantly. 2-Methoxyestradiol-¹³C₆ is considered superior to deuterated (²H-labeled) analogues for several key reasons.
-
Chromatographic Co-elution: ¹³C-labeled standards co-elute perfectly with the native analyte. Deuterated standards, however, can exhibit slight shifts in retention time due to the difference in physicochemical properties between deuterium and hydrogen.[2][3] This separation can lead to inaccurate quantification if the analyte and internal standard experience different levels of ion suppression or enhancement from the matrix at their respective elution times.[4]
-
Isotopic Stability: The carbon-13 label is exceptionally stable and does not undergo exchange with the surrounding environment.[2] Deuterium labels, particularly if placed on exchangeable sites (like hydroxyl groups), can be susceptible to back-exchange with protium from the solvent, compromising the integrity of the standard.[2]
-
Mass Difference: 2-Methoxyestradiol-¹³C₆ provides a +6 Da mass shift from the analyte, which is sufficient to prevent isotopic crosstalk while minimizing any potential for altered chemical behavior.
Table 1: Performance Comparison of Internal Standard Types for 2-ME2 Quantification
| Feature | This compound | Deuterated 2-ME2 (e.g., 2-ME2-d5) | Structural Analogue |
| Chemical Identity | Identical to analyte | Nearly identical | Different chemical structure |
| Co-elution with Analyte | Perfect co-elution[4] | Potential for chromatographic shift[3] | Different retention time |
| Correction for Matrix Effects | Excellent, due to co-elution[4] | Good, but can be compromised by chromatographic shift[4] | Poor to moderate |
| Isotopic Stability | Highly stable, no exchange[2] | Risk of H/D back-exchange if label is on certain positions[2] | Not applicable |
| Commercial Availability | Generally good | Often more common | Varies widely |
| Overall Reliability | Highest | High, with potential for bias | Lower, validation is more complex |
Supporting Experimental Data
The choice of internal standard directly impacts the validated performance of an analytical method. Published data demonstrates that while methods using deuterated standards can achieve acceptable performance, those employing ¹³C-labeled standards are inherently more robust.
Table 2: Summary of Validation Data from 2-ME2 Quantification Assays
| Internal Standard Used | Matrix | Accuracy (% Recovery) | Precision (% RSD / CV) | Linearity (Range) | Reference |
| This compound | Human Serum | 93 - 113% | < 10.0% | 5.0 - 200 pg/mL | [5] |
| Deuterated 2-ME2 (2-ME2-d5) | Human Plasma | 105 - 108% | 3.62 - 5.68% | 1 - 100 ng/mL | [6] |
Note: The different concentration ranges and matrices between the studies should be considered when making a direct comparison. However, both demonstrate that stable isotope-labeled internal standards enable methods with high accuracy and precision.
Experimental Protocols
Below is a representative protocol for the quantification of 2-Methoxyestradiol in human serum using 2-Methoxyestradiol-¹³C₆ as an internal standard, synthesized from validated methods.[5][6]
Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of 2-ME2 and 2-ME2-¹³C₆ in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 ng/mL.[5]
-
Create a series of calibration standards by spiking estrogen-free serum with the 2-ME2 stock solution to achieve final concentrations ranging from 5 to 200 pg/mL.[5]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a working internal standard (IS) solution of 2-ME2-¹³C₆ at a fixed concentration (e.g., 50 pg/mL) in acetonitrile.[5]
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of serum sample, calibrator, or QC, add a fixed volume (e.g., 25 µL) of the working IS solution.
-
Vortex briefly to mix.
-
Load the sample onto a pre-conditioned Solid-Phase Extraction (SPE) plate (e.g., Oasis HLB).
-
Wash the plate with 200 µL of water, followed by 200 µL of 50% methanol to remove interferences.
-
Elute the analyte and internal standard with 200 µL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., ACE Excel 2 C18-PFP, 2.0 µm, 2.1 mm × 100 mm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A linear gradient appropriate for separating 2-ME2 from potential isomers and matrix components.
-
Injection Volume: 20 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-ME2 and 2-ME2-¹³C₆. For example, using Atmospheric Pressure Chemical Ionization (APCI), transitions could be m/z 303.1 → 136.8 for 2-ME2 and a corresponding shifted transition for 2-ME2-¹³C₆.[6]
Data Analysis
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Apply a linear regression with a 1/x weighting factor to generate a calibration curve.
-
Determine the concentration of 2-ME2 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathways of 2-Methoxyestradiol
2-ME2 exerts its biological effects through multiple mechanisms, primarily by disrupting cellular microtubule structures and inhibiting the cellular response to hypoxia.[7][8][9]
Experimental Workflow for Quantification
The analytical workflow for quantifying 2-ME2 in biological samples using an internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Conclusion
For the accurate and precise quantification of 2-Methoxyestradiol, the use of a stable isotope-labeled internal standard is indispensable. While both deuterated and ¹³C-labeled standards significantly improve assay performance over structural analogues, 2-Methoxyestradiol-¹³C₆ represents the superior choice. Its identical chemical behavior ensures perfect co-elution with the analyte, providing the most effective correction for sample loss and matrix-induced ionization variability.[4] This leads to enhanced data quality, reliability, and inter-laboratory reproducibility, which are paramount for researchers, scientists, and drug development professionals.
References
- 1. scispace.com [scispace.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 9. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Why 2-Methoxyestradiol-13C6 Offers Superior Specificity in Quantitative Analysis
For researchers demanding the highest accuracy in bioanalytical assays, the choice of an internal standard is paramount. In the quantification of 2-Methoxyestradiol (2-ME2), a critical endogenous metabolite with anti-tumor and anti-angiogenic properties, stable isotope-labeled (SIL) analogs are the clear choice. However, not all SIL standards are created equal. This guide provides a detailed comparison between 2-Methoxyestradiol-13C6 and other labeled analogs, primarily deuterated versions, demonstrating the superior specificity and reliability of the 13C-labeled standard in mass spectrometry-based applications.
2-Methoxyestradiol is a metabolite of estradiol that inhibits tumor growth by disrupting microtubule function and suppressing the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis. Accurate quantification of this compound in complex biological matrices like plasma or tissue extracts is essential for pharmacokinetic, metabolomic, and drug efficacy studies. This requires an internal standard that behaves identically to the analyte during sample preparation and analysis.
Comparing Isotopic Labels: 13C vs. Deuterium
The ideal internal standard for mass spectrometry co-elutes chromatographically with the analyte and is clearly distinguishable by its mass-to-charge ratio (m/z). Both carbon-13 (13C) and deuterium (2H or D) labeling achieve this mass shift, but subtle physicochemical differences give 13C-labeled standards a distinct advantage.
Deuterium-labeled standards, while widely used, can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts. This phenomenon, known as the "isotope effect," is due to the significant relative mass difference between hydrogen and deuterium, which can alter the molecule's lipophilicity. Even a small shift in retention time can compromise accuracy, as the analyte and the internal standard may experience different matrix effects during ionization.
In contrast, 13C-labeled internal standards are considered the gold standard because the mass difference between 12C and 13C is proportionally smaller, resulting in virtually identical physicochemical properties to the native analyte. This ensures perfect co-elution, providing the most reliable correction for matrix effects and variability in instrument response. Furthermore, 13C labels are placed on the carbon backbone of the molecule and are not susceptible to the potential for back-exchange with protons from the solvent, an issue that can occasionally affect deuterium labels on exchangeable sites.
Logical Comparison of Isotopic Labeling Strategies
The following diagram illustrates the key decision points and advantages when choosing between 13C and Deuterium labeled internal standards for LC-MS/MS applications.
Performance Data Comparison
While direct head-to-head published studies are scarce, a comparison can be synthesized from existing literature and established analytical principles. The table below contrasts the published performance of a deuterated 2-ME2 standard with the expected high-performance characteristics of a 13C6-labeled standard.
| Performance Metric | 2-Methoxyestradiol-d5 | This compound (Expected/Reported) | Advantage of 13C6 |
| Analyte Co-elution | Potential for slight retention time shift. | Perfect co-elution with the unlabeled analyte. | Superior . Eliminates variability from matrix effects that differ across the chromatographic peak. |
| Mass Shift (Da) | +5 | +6 | Marginally Superior . A larger mass shift further minimizes any potential for isotopic cross-talk. |
| Label Stability | Generally stable, but H/D exchange is a theoretical risk. | Exceptionally stable, no risk of exchange. | Superior . Guarantees the integrity of the standard through all sample preparation steps. |
| Linearity (Range) | 1-100 ng/mL | ≥ 2.5 pg/mL to 200 pg/mL (as demonstrated in sensitive assays) | Comparable/Method Dependent . Both are capable of achieving excellent linearity over a wide dynamic range. |
| Accuracy (% Bias) | -5% to +8% (reported as 105-108% of nominal) | Typically within ±5% | Comparable . Both can achieve high accuracy, but 13C6 is less prone to systematic error from isotope effects. |
| Precision (%RSD) | 3.62 - 5.68% | Typically < 5% | Comparable . Both allow for high precision, but 13C6 provides a more robust foundation. |
Experimental Protocols
Representative Protocol: Quantification of 2-ME2 using a Labeled Internal Standard
This protocol is a composite based on established methods for quantifying 2-ME2 in human plasma by LC-MS/MS. It is suitable for use with either this compound or a deuterated analog as the internal standard (IS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200-300 µL of human plasma in a polypropylene tube, add the internal standard solution (e.g., 50 pg of 2-ME2-13C6 in acetonitrile).
-
Vortex mix for 30 seconds.
-
Add 1.5 mL of an organic extraction solvent (e.g., ethyl acetate or a hexane:ethyl acetate mixture).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex, and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm).
-
Mobile Phase: Gradient elution using Methanol (A) and Water (B).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
2-ME2 Transition: m/z 303.1 → 136.8 (example)
-
2-ME2-d5 IS Transition: m/z 308.1 → 138.8 (example)
-
2-ME2-13C6 IS Transition: m/z 309.2 → 141.9 (predicted)
-
Experimental Workflow Diagram
The diagram below outlines the standard workflow for sample analysis using a stable isotope-labeled internal standard.
Biological Mechanism of 2-Methoxyestradiol
Understanding the mechanism of action of 2-ME2 is crucial for interpreting quantitative data in a biological context. 2-ME2 exerts its anti-cancer effects through a dual mechanism: disruption of microtubule dynamics and inhibition of the HIF-1α pathway.
As shown, 2-ME2 binds to tubulin, suppressing microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing tumor cells. Concurrently, this disruption of the microtubule network prevents the stabilization and nuclear translocation of HIF-1α, even under hypoxic conditions. This inhibits the transcription of pro-angiogenic factors like VEGF, thereby cutting off the tumor's blood supply.
Conclusion
For researchers and drug developers requiring the highest level of confidence in their data, this compound is the unequivocally superior choice as an internal standard for the quantitative analysis of 2-Methoxyestradiol. Its key advantage lies in its identical chromatographic behavior to the unlabeled analyte, which completely negates the analytical uncertainty caused by the isotopic effect sometimes observed with deuterated standards. This perfect co-elution ensures the most accurate correction for matrix effects and instrument variability, providing a more robust and reliable quantification essential for rigorous scientific and clinical investigation. While deuterated analogs are functional, 13C6-labeled standards represent the gold standard for specificity and accuracy.
Performance characteristics of 2-Methoxyestradiol-13C6 in different matrices.
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methoxyestradiol (2-ME2), a promising endogenous metabolite of estradiol with anti-cancer properties, is paramount. The choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance characteristics of 2-Methoxyestradiol-13C6 against its deuterated counterpart in different biological matrices, supported by experimental data from published literature.
Superiority of 13C-Labeled Internal Standards
In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard. They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution is crucial for accurately compensating for variations in extraction efficiency and matrix effects.
While both deuterated (²H) and carbon-13 (¹³C) labeled standards are used, ¹³C-labeled standards are generally considered superior. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotopic effect) compared to the unlabeled analyte, leading to differential ionization and potentially compromising the accuracy of quantification. Furthermore, the deuterium label can, in some instances, be unstable and prone to back-exchange with hydrogen atoms. In contrast, ¹³C-labeled standards are chemically more stable and less likely to exhibit chromatographic separation from the native analyte, providing a more accurate and precise quantification.
Performance in Human Serum/Plasma
A detailed comparison of the performance of this compound and a deuterated analog (2-Methoxyestradiol-d5) in human serum and plasma is presented below. The data is compiled from two key studies that validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-ME2.
| Performance Characteristic | This compound (in Human Serum)[1] | 2-Methoxyestradiol-d5 (in Human Plasma)[2] |
| Linearity Range | 5.0 - 200 pg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | Not explicitly stated, but calibration curves were linear |
| Intra-assay Precision (%RSD) | < 10.0% | 3.62 - 5.68% |
| Inter-assay Precision (%RSD) | < 10.0% | Not explicitly stated |
| Accuracy (Recovery) | 93 - 113% | 105 - 108% |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | 1 ng/mL |
| Matrix Effect | Not explicitly quantified, but the use of the ¹³C-labeled standard is intended to compensate for it. | Not explicitly quantified, but the use of the deuterated standard is intended to compensate for it. |
Key Observations:
-
The method utilizing this compound demonstrated a significantly lower limit of quantification (2.5 pg/mL) compared to the method using the deuterated standard (1 ng/mL), indicating higher sensitivity.
-
Both internal standards provided excellent linearity, precision, and accuracy within their respective validated ranges.
-
The use of a stable isotope-labeled internal standard in both studies is a critical component for mitigating matrix effects, which are inherent in complex biological samples like serum and plasma.
Performance in Urine: Challenges and Considerations
The analysis of steroids in urine presents unique challenges due to the high variability in its composition, including salts, urea, and other endogenous compounds. These components can significantly impact the efficiency of sample extraction and cause substantial matrix effects during LC-MS/MS analysis.
While a specific validated method for 2-ME2 in urine using this compound as an internal standard with detailed performance characteristics was not identified in the reviewed literature, the principles of using a stable isotope-labeled internal standard remain crucial. A ¹³C-labeled standard would be the preferred choice to compensate for the pronounced matrix effects often observed in urine samples. General approaches to steroid analysis in urine involve extensive sample clean-up, often including enzymatic hydrolysis to measure both free and conjugated forms, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Experimental Protocols
Quantification of 2-Methoxyestradiol in Human Serum using this compound
This protocol is based on the method described by Fukushima et al. (2021).[1]
1. Sample Preparation:
- To 180 µL of a human serum sample, add this compound as the internal standard.
- Perform solid-phase extraction (SPE) for sample clean-up and concentration.
2. Derivatization:
- The extracted sample is derivatized to enhance the ionization efficiency of 2-ME2 for mass spectrometric detection.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and monitor the specific precursor-to-product ion transitions for both 2-ME2 and this compound.
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of 2-ME2 in the samples from the calibration curve.
Quantification of 2-Methoxyestradiol in Human Plasma using a Deuterated Internal Standard
This protocol is based on the method described by Wu et al. (2005).[2]
1. Sample Preparation:
- To a 0.3 mL aliquot of human plasma, add the deuterated internal standard (2-Methoxyestradiol-d5).
- Perform liquid-liquid extraction (LLE) with ethyl acetate.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of methanol and water.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) and monitor the specific ion transitions for 2-ME2 and its deuterated internal standard.
3. Quantification:
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
- Calculate the concentration of 2-ME2 in the plasma samples based on the calibration curve.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the signaling pathway of 2-Methoxyestradiol and a typical experimental workflow for its analysis.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites: assay reproducibility and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory guidelines for validating bioanalytical methods using stable isotope standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regulatory guidelines and performance characteristics for the validation of bioanalytical methods utilizing stable isotope-labeled internal standards (SIL-ISs). It also explores alternative internal standards and presents supporting experimental data to inform best practices in drug development.
Executive Summary
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS). Regulatory bodies including the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) recommend the use of SIL-ISs whenever possible.[1][2][3] Their nearly identical physicochemical properties to the analyte of interest ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[4][5]
However, the availability and cost of SIL-ISs can be prohibitive. In such cases, structural analog internal standards are a viable alternative, though they may present challenges in method validation.[1][6] This guide delves into the regulatory expectations for using SIL-ISs, compares their performance to structural analogs with supporting data, and provides detailed experimental protocols for key validation parameters.
Regulatory Landscape: A Harmonized Approach
The validation of bioanalytical methods is governed by guidelines from regulatory agencies worldwide. The ICH M10 guideline, finalized in 2022, harmonizes the recommendations from the FDA and EMA, providing a unified framework for bioanalytical method validation and study sample analysis.[3][7]
A full bioanalytical method validation is essential to ensure the reliability and acceptability of the analytical results.[3] For methods employing mass spectrometry, the use of a stable isotope-labeled analyte as the internal standard is highly recommended.[1][2][3]
Key Validation Parameters and Acceptance Criteria:
| Validation Parameter | Key Requirement | Acceptance Criteria | Regulatory Guideline |
| Selectivity | The method should differentiate the analyte and IS from endogenous components. | No significant interference at the retention time of the analyte and IS. | ICH M10, FDA, EMA[1][3][8] |
| Calibration Curve | A calibration curve should be generated with a blank, a zero sample, and at least 6 non-zero standards. | Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. | ICH M10, FDA, EMA[3][8][9] |
| Accuracy | The closeness of determined values to the nominal concentration. | Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value (±20% at LLOQ). | ICH M10, FDA, EMA[1][8][9] |
| Precision | The closeness of repeated measurements, expressed as the coefficient of variation (CV). | CV should not exceed 15% for QCs (20% at LLOQ). | ICH M10, FDA, EMA[1][8][9] |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. | Should be investigated to ensure precision, selectivity, and sensitivity are not compromised. | ICH M10, EMA[1][3] |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. | ICH M10, FDA, EMA[1][3][8] |
Internal Standards: A Performance Comparison
The choice of internal standard is critical for the success of a bioanalytical method. While SIL-ISs are preferred, structural analogs can be used when a SIL-IS is not available.[1][6][10]
Stable Isotope-Labeled Internal Standards (SIL-ISs)
SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[4][5] This allows them to effectively track the analyte through extraction, chromatography, and ionization, correcting for variations in recovery and matrix effects.[4][11]
Types of Stable Isotope Labels:
-
¹³C and ¹⁵N: These are the preferred labels as they are chemically stable and do not typically alter the chromatographic retention time of the molecule.[3][4][12]
-
Deuterium (²H or D): While commonly used due to lower cost, deuterated standards can sometimes exhibit different chromatographic behavior and are susceptible to back-exchange, which can compromise data accuracy.[1][3][13]
Structural Analog Internal Standards
A structural analog is a compound with similar chemical and physical properties to the analyte.[4] While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, especially concerning extraction recovery and ionization efficiency.[4][6]
Experimental Data: SIL-IS vs. Structural Analog
The following table summarizes data from a study comparing the performance of a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus.[7]
| Performance Characteristic | SIL-IS (everolimus-d4) | Structural Analog (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (r) | > 0.98 | > 0.98 |
| Slope of Comparison | 0.95 | 0.83 |
While both internal standards showed acceptable performance, the SIL-IS demonstrated a slope closer to 1.0 in comparison to an independent method, indicating a more favorable performance.[7]
Another study on the quantification of angiotensin IV in rat brain dialysates concluded that a structural analog was not suitable as an internal standard, and the use of a SIL-IS was indispensable for improving precision and accuracy.[14]
Experimental Protocols
Detailed experimental protocols are crucial for ensuring the reproducibility and validity of a bioanalytical method.
Protocol for Accuracy and Precision Assessment
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x LLOQ)
-
Medium QC (around 30-50% of the calibration range)
-
High QC (at least 75% of the upper limit of quantification - ULOQ)
-
-
Analyze Samples:
-
Within-Run: Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Between-Run: Analyze at least three analytical runs on at least two different days.
-
-
Calculate Accuracy and Precision:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration.
-
Precision: Expressed as the coefficient of variation (CV) of the replicate measurements.
-
Protocol for Selectivity Assessment
-
Obtain Blank Matrix: Source at least six individual lots of the appropriate blank biological matrix.
-
Analyze Blank Samples: Process and analyze each blank matrix lot to check for interferences at the retention time of the analyte and the internal standard.
-
Analyze Spiked Samples: Spike each blank matrix lot at the LLOQ and analyze to ensure the analyte can be quantified without significant interference.
Visualizing the Workflow
Diagrams can effectively illustrate complex processes and relationships.
Caption: Bioanalytical method validation workflow.
Caption: Comparison of internal standard types.
Conclusion
The validation of bioanalytical methods is a critical component of the drug development process, ensuring the quality and reliability of pharmacokinetic and toxicokinetic data. Adherence to the harmonized ICH M10 guideline is paramount. While stable isotope-labeled internal standards are the preferred choice for achieving the highest levels of accuracy and precision, structural analogs can serve as a suitable alternative when necessary, provided that a thorough validation is conducted to demonstrate their performance. The experimental data consistently supports the superiority of SIL-ISs in minimizing variability and providing more reliable quantitative results. Researchers and scientists should carefully consider the advantages and disadvantages of each type of internal standard in the context of their specific analytical needs and regulatory requirements.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. ukisotope.com [ukisotope.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxyestradiol-13C6: A Guide for Laboratory Professionals
Immediate Safety Notice: 2-Methoxyestradiol is a hazardous chemical that requires careful handling and disposal. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times when handling this compound. All handling should be performed in a chemical fume hood.
This document provides detailed procedural guidance for the safe disposal of 2-Methoxyestradiol-13C6 in various forms, ensuring the safety of laboratory personnel and compliance with environmental regulations. The stable isotope label (¹³C₆) does not alter the chemical hazardousness of the molecule; therefore, its disposal protocol is identical to that of the unlabeled compound.
Core Disposal Principle
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5] All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.
Disposal Procedures: Step-by-Step Guidance
The proper disposal procedure depends on the form of the waste. Follow the steps outlined below for each waste type.
Solid Waste (e.g., pure compound, contaminated powder)
-
Container Selection:
-
Ideally, dispose of the solid chemical in its original manufacturer's container.[6][7] Ensure the container is in good condition with no signs of deterioration.
-
If the original container is unavailable or compromised, transfer the waste to a new, clean, and chemically compatible container with a secure, screw-on cap.[6] The container must be suitable for solid waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]
-
List all components and their approximate percentages.
-
Fill in all other required information on the tag (e.g., generator name, date).
-
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste.[6][8]
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
-
Liquid Waste (e.g., solutions in organic solvents, aqueous buffers)
-
Container Selection:
-
Labeling:
-
Attach a "Hazardous Waste" tag to the container.
-
Write the full chemical name "this compound" and the full name of all solvents and other components.
-
Estimate and list the concentration or percentage of each component.
-
-
Storage and Segregation:
-
Always keep the liquid waste container closed when not in use.[8]
-
Store the container within a chemically compatible secondary container that can hold 110% of the primary container's volume.[6]
-
Segregate the waste from incompatible materials (e.g., store acids away from bases, oxidizers away from flammables).[4]
-
Contaminated Laboratory Supplies and PPE
-
Non-Sharp Solid Waste (Gloves, Bench Paper, Wipes):
-
Collect all contaminated disposable items in a dedicated waste stream.
-
Double-bag the waste in clear, heavy-duty plastic bags to allow for visual inspection by waste technicians.[6]
-
Label the outer bag clearly as "Hazardous Waste" and list the contaminant ("Trace this compound").
-
-
Sharps (Pipette Tips, Needles, Broken Glass):
-
Place all contaminated sharps into a designated, puncture-proof sharps container for hazardous chemical waste.[6]
-
Label the sharps container with a "Hazardous Waste" tag, specifying the chemical contaminants.
-
-
Empty Containers:
-
An empty container that held this compound must still be treated as hazardous waste.
-
To decontaminate the container, triple-rinse it with a suitable solvent that can dissolve the compound.[8]
-
Crucially, collect all three rinsate portions as hazardous liquid waste. [8]
-
After triple-rinsing, deface the original label and manage the container according to your institution's specific guidelines for decontaminated containers.
-
Arranging for Final Disposal
-
Once a waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days or 1 year), arrange for a pickup from your EH&S department.[4][6]
Summary of Hazard and Handling Data
The table below summarizes essential quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Specification | Source(s) |
| GHS Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Carcinogenicity, Category 1B; Reproductive Toxicity, Category 1B; STOT (Repeated Exposure), Category 1; Aquatic Toxicity (Acute & Chronic), Category 1 | [1][9] |
| Signal Word | Danger | [9] |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled; H350: May cause cancer; H360: May damage fertility or the unborn child; H410: Very toxic to aquatic life with long lasting effects. | [1][9] |
| Recommended Storage (Pure) | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. | [3] |
| Waste Container Type | Leak-proof, screw-on cap, chemically compatible with contents. Original manufacturer's container is ideal for solids. | [6][7] |
| Waste Storage Location | Designated and labeled Satellite Accumulation Area (SAA) with secondary containment. | [4][6] |
| Sink Disposal | Strictly Prohibited. | [5] |
| Trash Disposal | Strictly Prohibited (except for properly decontaminated containers, per institutional policy). | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Methoxyestradiol|362-07-2|MSDS [dcchemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. 2-Methoxyestradiol A natural metabolite of 17β-estradiol that is devoid of estrogenic activity. | 362-07-2 [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 2-Methoxyestradiol-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methoxyestradiol-13C6, a potent, cytotoxic, and potentially carcinogenic compound. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental contamination. The information is based on the safety data for the parent compound, 2-Methoxyestradiol, as the isotopic labeling is unlikely to alter its hazardous properties.
Hazard Identification and Risk Assessment
2-Methoxyestradiol is classified as a hazardous substance with the following primary concerns:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Carcinogenicity: May cause cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Given these significant hazards, a thorough risk assessment must be conducted before any handling of this compound. This assessment should identify all potential routes of exposure and establish control measures to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face Shield- N95 or higher Respirator | - Use powder-free, chemotherapy-rated gloves.- Ensure gown is disposable, fluid-resistant, with a solid front and tight-fitting cuffs.- Work within a certified chemical fume hood or a containment glove box. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields or Face Shield | - Change gloves immediately if contaminated.- Ensure adequate ventilation, preferably within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Handle all solutions containing the compound within a biological safety cabinet (BSC).- Decontaminate all surfaces after use. |
| Spill Cleanup | - Double Nitrile Gloves (heavy-duty)- Disposable Gown- Safety Goggles and Face Shield- Respirator (based on spill size and location) | - Use a commercially available chemotherapy spill kit.- Cordon off the area to prevent further contamination. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | - Handle all waste as cytotoxic waste.- Ensure proper labeling of waste containers. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don a single pair of nitrile gloves and a lab coat before opening the secondary container.
-
Carefully remove the primary container, inspect it for integrity, and wipe the exterior with a suitable decontaminating solution (e.g., 70% ethanol).
-
Log the compound into the chemical inventory.
-
Store the compound in a designated, clearly labeled, and secure location according to the manufacturer's recommendations (typically -20°C).
3.2. Weighing and Stock Solution Preparation
-
Critical: All weighing and initial dissolution of the solid compound must be performed in a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
-
Assemble all necessary equipment (spatula, weigh paper, vials, solvent) within the containment area.
-
Don the full PPE as specified in the table above (double gloves, gown, goggles, respirator).
-
Carefully weigh the desired amount of this compound.
-
Add the solvent to the solid in a closable container (e.g., a vial with a septum cap) to minimize aerosol generation.
-
Ensure the compound is fully dissolved before removing the stock solution from the containment area.
-
Wipe the exterior of the vial with a decontaminating solution.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3.3. Dilutions and Use in Experiments
-
Perform all dilutions and additions of the compound to experimental systems within a chemical fume hood or biological safety cabinet.
-
Use appropriate PPE for handling solutions (double gloves, gown, eye protection).
-
Avoid creating aerosols.
-
Decontaminate all work surfaces thoroughly after each use.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
4.1. Waste Segregation
-
Sharps: Needles, syringes, and glass Pasteur pipettes must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[3]
-
Solid Waste: Contaminated gloves, gowns, weigh paper, plasticware, and other solid materials must be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a thick plastic bag.[4][5]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, leak-proof "Cytotoxic Liquid Waste" container. Organic solvent waste should be collected separately in a compatible, labeled container.
4.2. Disposal Procedure
-
Ensure all waste containers are securely sealed when not in use and when full.
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.
-
Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste disposal company.[6]
Emergency Procedures: Spill and Exposure
5.1. Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials from a chemotherapy spill kit.
-
Don PPE: Put on the appropriate PPE for spill cleanup (heavy-duty double gloves, gown, goggles, face shield, and respirator).
-
Clean: Clean the spill from the outer edge towards the center using the materials in the spill kit.
-
Decontaminate: Decontaminate the area with an appropriate cleaning solution.
-
Dispose: Collect all cleanup materials in a cytotoxic waste bag for proper disposal.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2-Methoxyestradiol|362-07-2|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
